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(1-Cyclopropylethyl)(1-phenylethyl)amine Documentation Hub

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  • Product: (1-Cyclopropylethyl)(1-phenylethyl)amine
  • CAS: 1021076-37-8

Core Science & Biosynthesis

Foundational

(1-Cyclopropylethyl)(1-phenylethyl)amine chemical properties

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (1-Cyclopropylethyl)(1-phenylethyl)amine Abstract (1-Cyclopropylethyl)(1-phenylethyl)amine is a chiral secondary amine that, w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (1-Cyclopropylethyl)(1-phenylethyl)amine

Abstract

(1-Cyclopropylethyl)(1-phenylethyl)amine is a chiral secondary amine that, while not extensively documented in current chemical literature, represents a molecule of significant interest at the intersection of synthetic chemistry, catalysis, and medicinal chemistry. Its structure combines the well-known 1-phenylethylamine scaffold, a cornerstone of many bioactive molecules and chiral auxiliaries, with a novel 1-cyclopropylethyl group. The presence of two distinct stereocenters suggests a rich stereochemical landscape with four possible stereoisomers. This guide presents a comprehensive theoretical framework for the synthesis, purification, characterization, and potential utility of this molecule. We provide detailed, field-proven protocols derived from analogous transformations, predictive data for its physicochemical and spectroscopic properties, and a discussion of its potential as a chiral ligand and a scaffold for drug discovery.

Introduction and Molecular Overview

(1-Cyclopropylethyl)(1-phenylethyl)amine is a secondary amine characterized by two chiral substituents attached to the nitrogen atom: a 1-phenylethyl group and a 1-cyclopropylethyl group. The core structure is notable for several key features that dictate its chemical behavior and potential utility:

  • Dual Chirality: The molecule possesses two stereogenic centers at the C1 position of both the phenylethyl and cyclopropylethyl fragments. This gives rise to four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The control and separation of these stereoisomers are paramount for any application in stereoselective processes or pharmacology.

  • Phenethylamine Scaffold: The inclusion of the 1-phenylethylamine moiety is significant. This structural motif is a well-established pharmacophore found in a vast array of central nervous system (CNS) agents, stimulants, and other pharmaceuticals. Its presence suggests a potential for biological activity.

  • Cyclopropyl Group: The cyclopropyl ring is a strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties. In medicinal chemistry, it is often used as a "bioisostere" for a vinyl or isopropyl group and can influence metabolic stability and binding affinity.

This guide serves as a foundational document for researchers contemplating the synthesis and exploration of this novel chemical entity.

Molecular Structure and Stereoisomers

The systematic IUPAC name is N-(1-cyclopropylethyl)-1-phenylethan-1-amine.

Figure 1: General structure of (1-Cyclopropylethyl)(1-phenylethyl)amine. Asterisks (*) denote the two stereocenters.

Predicted Physicochemical & Spectroscopic Properties

While empirical data is unavailable, the properties of the target molecule can be reliably predicted based on its constituent parts and established chemical principles.

Physicochemical Data (Predicted)
PropertyPredicted ValueRationale / Notes
Molecular Formula C₁₃H₁₉N---
Molecular Weight 189.30 g/mol ---
Appearance Colorless to pale yellow oilTypical for secondary amines of this molecular weight.
Boiling Point ~250-270 °C (at 760 mmHg)Estimated based on similar structures like N-benzylethanamine. Subject to hydrogen bonding.
Solubility Soluble in common organic solvents (e.g., EtOH, DCM, EtOAc). Sparingly soluble in water.The molecule is largely nonpolar, but the amine group allows for protonation and solubility in acidic aqueous solutions (e.g., 1M HCl).
pKa (Conjugate Acid) ~10-11Typical for a secondary alkyl amine.
Predicted Spectroscopic Profile
SpectroscopyFeaturePredicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (400 MHz, CDCl₃)Phenyl protons7.20-7.40 ppm (m, 5H)
N-H proton1.0-2.5 ppm (broad s, 1H)
Phenylethyl CH3.80-3.95 ppm (q, J=6.6 Hz, 1H)
Phenylethyl CH₃1.35-1.45 ppm (d, J=6.6 Hz, 3H)
Cyclopropylethyl CH2.50-2.65 ppm (m, 1H)
Cyclopropylethyl CH₃1.05-1.15 ppm (d, J=6.8 Hz, 3H)
Cyclopropyl CH0.80-0.95 ppm (m, 1H)
Cyclopropyl CH₂0.30-0.60 ppm (m, 4H)
¹³C NMR (100 MHz, CDCl₃)Aromatic C (ipso)~145 ppm
Aromatic C (o, m, p)~126-129 ppm
Phenylethyl CH~58-60 ppm
Cyclopropylethyl CH~55-57 ppm
Phenylethyl CH₃~23-25 ppm
Cyclopropylethyl CH₃~18-20 ppm
Cyclopropyl CH~12-14 ppm
Cyclopropyl CH₂~3-6 ppm
IR (Neat)N-H stretch3300-3350 cm⁻¹ (weak, sharp)
C-H stretch (sp², aromatic)3020-3080 cm⁻¹
C-H stretch (sp³, aliphatic)2850-2980 cm⁻¹
C=C stretch (aromatic)1450-1600 cm⁻¹
Mass Spec. (EI)Molecular Ion [M]⁺m/z 189
Major Fragmentm/z 105 (Benzylic cleavage, [C₈H₉]⁺)
Major Fragmentm/z 84 (Cleavage alpha to N, [C₅H₁₀N]⁺)

Proposed Synthesis and Purification

The most direct and reliable method for synthesizing this target is through reductive amination. This well-established transformation combines a ketone and an amine in the presence of a reducing agent to form a new C-N bond.

Retrosynthetic Analysis

The C-N bonds can be disconnected in two ways, leading to two viable synthetic routes starting from commercially available materials. Route A is generally preferred as 1-phenylethanamine is readily available in both enantiopure forms.

Retrosynthesis cluster_route_a Route A (Preferred) cluster_route_b Route B target Target Molecule (C₁₃H₁₉N) disconnect C-N Disconnection (Reductive Amination) target->disconnect amine_a 1-Phenylethanamine disconnect->amine_a ketone_a 1-Cyclopropylethanone disconnect->ketone_a amine_b 1-Cyclopropylethanamine disconnect->amine_b ketone_b Acetophenone disconnect->ketone_b

Figure 2: Retrosynthetic analysis for (1-Cyclopropylethyl)(1-phenylethyl)amine via reductive amination.

Detailed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis using Route A. It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • (R)- or (S)-1-Phenylethanamine (1.0 eq)

  • 1-Cyclopropylethanone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethanamine (1.0 eq) and 1-cyclopropylethanone (1.1 eq) to anhydrous DCM.

  • Imine Formation: Add a catalytic amount of acetic acid (~5 mol%) and stir the mixture at room temperature for 1 hour.

    • Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the electrophile in the subsequent reduction step. Monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) should show the consumption of the starting materials and the formation of a new, less polar spot corresponding to the imine/enamine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Expertise: NaBH(OAc)₃ is the reducing agent of choice because it is mild, selective for imines in the presence of ketones, and does not react violently with the acidic catalyst.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the imine intermediate and the appearance of the more polar amine product spot.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Purification Protocol: Flash Column Chromatography
  • Adsorbent: Slurry silica gel in the starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 2% to 20%). The product is less polar than the starting amine but more polar than any unreacted ketone.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to afford the purified amine.

Proposed Analytical Methodologies

Structural & Purity Confirmation

A multi-faceted approach is required to confirm the identity and purity of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analysis Suite cluster_chiral Stereochemical Analysis Crude Crude Product Purified Purified Product Crude->Purified Flash Chromatography LCMS LC-MS Purified->LCMS Purity & MW NMR ¹H & ¹³C NMR Purified->NMR Structure IR FT-IR Purified->IR Functional Groups Chiral_HPLC Chiral HPLC/SFC Purified->Chiral_HPLC Diastereomeric Ratio & Enantiomeric Excess Final Characterized Compound LCMS->Final NMR->Final IR->Final Chiral_HPLC->Final

Figure 3: Workflow for the analysis and characterization of the synthesized amine.

  • LC-MS: The primary tool for confirming the molecular weight (m/z = 190.16 for [M+H]⁺) and assessing purity.

  • NMR Spectroscopy: Essential for unambiguous structural elucidation. The predicted shifts in Section 2.2 provide a reference for confirming the connectivity of the molecule.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, most notably the N-H stretch, providing evidence of a secondary amine.

Stereoisomer Analysis: Chiral HPLC

Since the synthesis from a chiral amine and a prochiral ketone produces a mixture of diastereomers, their separation and quantification are critical.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on immobilized polysaccharides (e.g., amylose or cellulose derivatives) are highly effective for separating amine enantiomers and diastereomers. A common choice would be a Chiralpak® IA or IC column.

  • Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An amine additive (e.g., 0.1% Diethylamine, DEA) is crucial to prevent peak tailing by deactivating acidic sites on the silica support.

  • Method Development: Start with an isocratic method (e.g., 95:5 Hexane:IPA + 0.1% DEA) at a flow rate of 1 mL/min. Monitor the separation by UV detection at ~210 nm or 254 nm.

  • Optimization: Adjust the ratio of alcohol modifier to achieve baseline separation of the two diastereomers. The elution order will depend on the specific CSP and the absolute configuration of the stereoisomers.

  • Quantification: The diastereomeric ratio (d.r.) can be determined by integrating the peak areas of the two separated diastereomers.

Theoretical Applications & Future Directions

The unique structure of (1-Cyclopropylethyl)(1-phenylethyl)amine suggests potential applications in two primary areas:

  • Asymmetric Catalysis: Chiral diamines and secondary amines are privileged structures for use as ligands in transition-metal-catalyzed reactions (e.g., asymmetric hydrogenation, transfer hydrogenation). The C₂-symmetric (R,R) and (S,S) isomers could be investigated as ligands for metals like Ruthenium or Iridium. The diastereomeric (R,S) and (S,R) isomers could serve as valuable mechanistic probes.

  • Medicinal Chemistry Scaffold: As a novel phenethylamine derivative, this molecule is a candidate for biological screening. The combination of the phenethylamine core with the metabolically robust cyclopropyl group could lead to compounds with interesting CNS activity, improved metabolic profiles, or novel receptor binding affinities. It serves as a valuable starting point for building a library of derivatives for structure-activity relationship (SAR) studies.

Safety Considerations

As a novel chemical, (1-Cyclopropylethyl)(1-phenylethyl)amine should be handled with caution, assuming it is potentially toxic and irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

  • Title: Sodium Triacetoxyborohydride: A Mild and Selective Reducing Agent for the Reductive Amination of Aldehydes and Ketones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Polysaccharide-based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation Source: Journal of Chromatography A URL: [Link]

  • Title: Chiral Amines as Organocatalysts and Ligands in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Cyclopropyl-Containing Amines

Abstract The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring; it is a nuanced and powerful modulator of molecular properties in medicinal chemistry. When appended to an amine, it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring; it is a nuanced and powerful modulator of molecular properties in medicinal chemistry. When appended to an amine, it creates the cyclopropylamine motif, a structural feature present in numerous approved drugs and clinical candidates.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopropyl-containing amines. We will deconstruct the unique stereoelectronic properties of the cyclopropyl ring and explore how it profoundly influences a molecule's conformational rigidity, metabolic stability, basicity, and lipophilicity. Through detailed case studies and practical experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this "small ring with a big impact" in modern drug discovery.

The Cyclopropyl Moiety: A Tool of Strategic Importance

The utility of the cyclopropyl group in drug design stems from its unique structural and electronic properties, which are distinct from other small alkyl groups.[2] The severe angle strain (C-C-C bonds at 60°) forces the carbon-carbon bonds to have a high degree of p-character, imparting a "pseudo-double bond" nature.[3][4] This seemingly simple feature has profound consequences for drug design.

Key contributions of the cyclopropyl group include:

  • Conformational Rigidity: It acts as a "conformational clamp," locking adjacent rotatable bonds. This pre-organizes the molecule into a lower number of energy-favorable conformations, which can reduce the entropic penalty upon binding to a biological target.[2][4]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5] This makes the cyclopropyl group an excellent "metabolic shield."

  • Vectorial Orientation: The planar and rigid nature of the ring provides a well-defined exit vector for substituents, allowing for precise positioning within a protein's binding pocket.

  • Modulation of Physicochemical Properties: It can alter a molecule's lipophilicity (logP) and the basicity (pKa) of the attached amine, impacting solubility, permeability, and target engagement.[2][3]

The strategic incorporation of a cyclopropylamine can transform a lead compound by enhancing potency, improving metabolic stability, and reducing off-target effects.[1][3]

Deconstructing the Impact on Key Drug Properties

The decision to incorporate a cyclopropylamine is a strategic choice aimed at solving specific challenges in drug optimization. Understanding its influence on fundamental properties is key to predicting its effect.

Conformational Control: The Entropic Advantage

The cyclopropyl group drastically limits the conformational freedom of the molecule compared to a more flexible isopropyl or isobutyl group.[6] This rigidity can be highly advantageous. By locking the molecule into a conformation that is close to its bioactive state (the conformation it adopts when bound to its target), the entropic cost of binding is minimized, which can lead to a significant increase in binding affinity and potency.[2] Recent studies have even shown that a spiro-cyclopropane adjacent to a six-membered ring can surprisingly force large substituents, like a tert-butyl group, into an axial position, a powerful tool for conformational control.[6][7]

Metabolic Stability: A Double-Edged Sword

One of the most common applications of the cyclopropyl group is to block sites of metabolism. The high C-H bond dissociation energy makes it a robust shield against CYP-mediated oxidation.[5] For example, in the development of the statin pitavastatin, a cyclopropyl group was used to divert metabolism away from the problematic CYP3A4 pathway.[5]

However, the cyclopropylamine moiety itself can be a metabolic liability. In certain contexts, it can undergo CYP-mediated bioactivation to form reactive intermediates.[5] The antibiotic trovafloxacin, which was associated with hepatotoxicity, is a well-known example where the cyclopropylamine moiety is oxidized, leading to the formation of reactive species that can form covalent adducts with proteins.[8] In other instances, P450-mediated hydrogen abstraction can lead to a cyclopropyl radical, followed by ring opening and conjugation with glutathione (GSH).[9] This highlights a critical SAR principle: while often a solution for metabolic instability, the cyclopropylamine group's own metabolic fate must be carefully evaluated.

Lipophilicity and Basicity (pKa)

The cyclopropyl group is a small, relatively hydrophilic alkyl substituent. Its impact on lipophilicity is nuanced. Replacing a gem-dimethyl group with a cyclopropane often leads to a decrease in logP.[10] Fluorination of the cyclopropyl group can further modulate lipophilicity, though the effects are generally smaller than on an analogous isopropyl group.[10]

The electronic nature of the cyclopropyl ring can influence the basicity of the attached amine. The pKa of cyclopropylamine itself is approximately 9.1, slightly less basic than a simple primary amine like propylamine (pKa ~10.7), which can be attributed to the increased s-character of the exocyclic C-N bond.[11] This modulation of pKa can be critical for optimizing interactions with a target (e.g., forming a salt bridge) and for controlling pharmacokinetic properties like cell permeability and avoiding P-glycoprotein efflux.[2]

Synthetic Strategies for SAR Exploration

The ability to rapidly generate analogues is the engine of any SAR campaign. Several reliable methods exist for the synthesis of cyclopropylamines.

  • Reductive Amination: A straightforward and common method involves the reaction of cyclopropanecarboxaldehyde with ammonia or a primary/secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[12][13]

  • From Cyclopropane Halides/Alcohols: Cyclopropyl halides can be reacted with amines, and cyclopropanols can be aminated in the presence of a catalyst.[12][13]

  • Modern Methods: More advanced strategies include the cyclopropanation of enamines using diazo compounds generated in situ from tosylhydrazones, which allows for diverse substituents.[14] Additionally, the development of continuous flow synthesis offers a route to libraries of cyclopropylamines with high productivity and short reaction times.[15]

A generalized workflow for exploring the SAR of a new series of cyclopropylamine-containing compounds is depicted below.

SAR_Workflow cluster_iteration Iterative Optimization Cycle A Hypothesis Generation (e.g., Block Metabolism, Constrain Conformation) B Design Analogue Library (Vary R-groups, Stereochemistry) A->B C Synthesis (e.g., Reductive Amination, Flow Chemistry) B->C D In Vitro Primary Assay (Potency, IC50/EC50) C->D E SAR Analysis & Data Modeling D->E E->B Refine Design F Secondary Assays (Selectivity, hERG, etc.) E->F Prioritize Hits G ADME Profiling (Microsomal Stability, Permeability) F->G G->E Incorporate ADME Data H Lead Candidate Selection G->H Advance Leads

SAR exploration workflow for novel cyclopropylamines.

Case Studies in Drug Discovery

Examining the SAR of successful drug classes demonstrates the practical application of the principles discussed above.

Case Study: Monoamine Oxidase (MAO) Inhibitors

The classic antidepressant tranylcypromine is a trans-2-phenylcyclopropylamine. It is a mechanism-based irreversible inhibitor of both MAO-A and MAO-B.[][17] The cyclopropylamine moiety is essential for its activity; it is oxidized by the FAD cofactor in the enzyme's active site, leading to ring opening and covalent modification of the flavin.[18]

More recent research has focused on developing selective MAO inhibitors to reduce side effects. A fascinating SAR study on cis-N-benzyl-2-methoxycyclopropylamines revealed potent and selective irreversible inhibition of MAO-B over MAO-A.[19] The best compound from this series was over 20-fold more effective than tranylcypromine for MAO-B inhibition and, importantly, showed no inhibition of the related enzyme LSD1, a common off-target liability for cyclopropylamine-based inhibitors.[17][19]

MAO_Inhibition MAO MAO Enzyme (with FAD cofactor) SET Single Electron Transfer MAO->SET Oxidizes Inhibitor CPA Cyclopropylamine Inhibitor (e.g., Tranylcypromine) CPA->MAO Binds to Active Site Radical Cyclopropylaminyl Radical Cation SET->Radical RingOpen Ring Opening Radical->RingOpen Adduct Covalent Adduct (Enzyme Inactivation) RingOpen->Adduct Adduct->MAO Covalently Modifies FAD

Mechanism of irreversible MAO inhibition by cyclopropylamines.

This case study powerfully illustrates how subtle changes in stereochemistry (cis vs. trans) and substitution on the cyclopropyl ring can dramatically alter the activity and selectivity profile of a drug.

CompoundStereochemistrySubstituent (R)MAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity (A/B)Reference
TranylcyprominetransPhenyl~200~100~0.5[17]
cis-analoguecisN-benzyl, 2-methoxy517034[19]
Values are approximate and based on 30-minute pre-incubation time for comparison.
Case Study: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The development of direct-acting antivirals for HCV provides another compelling example. Simeprevir contains an acylsulfonamide-linked cyclopropyl group. In the optimization of a related series of HCV NS5B inhibitors, a pyrimidinylcyclopropylbenzamide moiety was explored to balance potency and metabolic stability.[9] However, in vitro metabolism studies revealed that the cyclopropyl group was a site of bioactivation, leading to the formation of GSH conjugates via a proposed ring-opening mechanism.[9]

This finding provided a clear directive for the medicinal chemistry team. The SAR dictated a move away from the cyclopropyl group in that specific chemical context. The team responded by replacing the cyclopropyl ring with a gem-dimethyl group, a common bioisosteric replacement.[20][21][22] Subsequent compounds with this modification successfully averted the bioactivation pathway, demonstrating a classic problem-solving approach in drug design where a potential liability is identified and engineered out of the molecule.[9]

Key Experimental Protocols

To translate SAR hypotheses into practice, robust and reproducible experimental methods are essential.

Protocol: Synthesis of an N-Aryl Cyclopropylamine via Buchwald-Hartwig Amination

This protocol describes a general method for coupling cyclopropylamine to an aryl bromide, a common transformation for building a library of analogues.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Xantphos (ligand, 0.04 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by cyclopropylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.

Self-Validation:

  • Control: Run the reaction without the palladium catalyst to ensure no product forms, confirming the necessity of the catalyst.

  • Expected Outcome: Moderate to excellent yields (60-95%) are typical for this transformation. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism by CYP enzymes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., 100 nM warfarin) for reaction quenching.

Procedure:

  • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Prepare the incubation plate: Add phosphate buffer to all wells. Add the test compound to achieve a final concentration of 1 µM. Include a positive control (a rapidly metabolized compound like verapamil) and a negative control (no NADPH).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding a pre-warmed solution of HLM (final concentration 0.5 mg/mL). For the negative control wells, add buffer instead of the HLM/NADPH mix.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.

  • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Calculate the percentage of compound remaining at each time point relative to T=0.

  • Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) by plotting the natural log of the percent remaining versus time.

Microsomal_Assay A Prepare Reagents (Buffer, NADPH, Microsomes) B Add Compound to Plate (1 µM final conc.) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Microsomes + NADPH) C->D E Time-Point Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t1/2, CLint) H->I

Workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The cyclopropylamine moiety is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to rigidly constrain conformation, block metabolic hotspots, and fine-tune physicochemical properties makes it a valuable component in the rational design of novel therapeutics.[3][12] A thorough understanding of its structure-activity relationships—including its stereochemical and electronic nuances, synthetic accessibility, and potential metabolic liabilities—is paramount for its successful application. As synthetic methodologies become more advanced and our understanding of complex biological systems deepens, the strategic deployment of cyclopropyl-containing amines will undoubtedly continue to play a crucial role in the development of next-generation medicines.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230.

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Royal Society of Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. BenchChem.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.

  • Bertus, P., et al. (2025). Advances in the Synthesis of Cyclopropylamines. ResearchGate.

  • Thesis. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.

  • Surler, E., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed.

  • Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.

  • Guidechem. (n.d.). Cyclopropylamine 765-30-0 wiki.

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.

  • Nes, W. D., et al. (n.d.). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects. PNAS.

  • ResearchGate. (n.d.). The cyclopropylic strain-based conformational restriction.

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.

  • Angerer, J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.

  • Ramsay, R. R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.

  • ChemicalBook. (n.d.). Cyclopropylamine CAS#: 765-30-0.

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.

  • Ramsay, R. R., et al. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate.

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design.

  • Wikipedia. (n.d.). Cyclopropylamine.

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors.

  • Semantic Scholar. (n.d.). Medicinal Chemistry and Structure-Activity Relationships.

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem.

  • Gallay, J., et al. (n.d.). CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS. PMC.

  • LIMU-DR Home. (n.d.). Structures Activity Relationship.

  • Hanna, I., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications.

Sources

Foundational

Pharmacological Targeting of Novel Phenylethylamines: A Technical Guide to Therapeutic Profiling

Executive Summary The phenylethylamine (PEA) scaffold remains one of the most privileged structures in medicinal chemistry, historically associated with monoamine releasers (amphetamines) and hallucinogens (2C-X series)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylethylamine (PEA) scaffold remains one of the most privileged structures in medicinal chemistry, historically associated with monoamine releasers (amphetamines) and hallucinogens (2C-X series). However, a paradigm shift is occurring. The "novelty" in modern PEA development lies not in increasing potency, but in functional selectivity and target diversification .

This guide addresses the pharmacological characterization of next-generation PEAs, specifically focusing on two divergent therapeutic areas:

  • TAAR1 Agonism: A non-D2-blocking mechanism for antipsychotic activity (e.g., Ulotaront).[1][2]

  • Biased 5-HT2A Modulation: Separating neuroplasticity (psychoplastogens) from hallucinogenic liability.

Part 1: The Structural Landscape & Target Profile

The Scaffold and Substitution Vectors

The core PEA structure allows for precise tuning of affinity and intrinsic efficacy. Modern optimization focuses on three vectors:

  • 
    -Carbon Rigidification:  Unlike flexible chains, incorporating the 
    
    
    
    -carbon into a ring system (e.g., benzocycloalkanes) restricts conformational freedom, often enhancing selectivity for TAAR1 over DAT/NET.
  • N-Functionalization: While N-benzyl substitutions (NBOMes) drastically increase 5-HT2A affinity, they often introduce toxicity. Novel approaches use smaller, polar N-substitutions to reduce lipophilicity and improve metabolic stability.

  • Ring Substitution (Positions 2-6):

    • 4-position: Critical for 5-HT2A potency (hydrophobic pocket interaction).

    • 2,5-dimethoxy pattern: The classic "psychedelic" motif, now being modified to dampen Gq signaling while maintaining

      
      -arrestin recruitment.
      
Primary Pharmacological Targets
TargetMechanism of ActionTherapeutic GoalCritical Liability to Screen
TAAR1 Gs-coupled GPCR; presynaptic modulation of DA/Glu firing.Schizophrenia, Substance Use DisorderOff-target adrenergic effects.[2]
5-HT2A Gq/11-coupled;

-arrestin2 recruitment.
Depression (TRD), PTSDHallucinations, 5-HT2B-mediated valvulopathy.
DAT/NET Transporter inhibition or reversal.ADHD, NarcolepsyAbuse potential, Cardiovascular toxicity.

Part 2: Signaling Pathways & Mechanism of Action

Understanding the intracellular cascade is prerequisite to designing the correct functional assay.

The TAAR1 vs. 5-HT2A Divergence

TAAR1 agonists (like Ulotaront) function as "rheostats," modulating dopaminergic activity without the extrapyramidal side effects of direct D2 blockade. In contrast, novel 5-HT2A ligands aim for biased agonism , preferentially activating neurotrophic pathways (via


-arrestin/ERK) over the phospholipase C (PLC) pathway associated with hallucinations.

SignalingPathways cluster_TAAR1 TAAR1 Pathway (Therapeutic) cluster_5HT2A 5-HT2A Biased Signaling TAAR1 TAAR1 Receptor Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DAT_Phos DAT Phosphorylation (Internalization) PKA->DAT_Phos HT2A 5-HT2A Receptor Gq Gαq/11 HT2A->Gq Canonical B_Arr β-Arrestin 2 HT2A->B_Arr Biased PLC PLCβ Gq->PLC Ca Ca2+ Release PLC->Ca Hallucinations Psychedelic Effect Ca->Hallucinations ERK p-ERK1/2 B_Arr->ERK Plasticity Neuroplasticity (Therapeutic) ERK->Plasticity

Figure 1: Divergent signaling pathways. Left: TAAR1 Gs-coupling leading to transporter modulation. Right: 5-HT2A bifurcation where biased ligands preferentially engage the


-arrestin pathway to promote plasticity while minimizing Gq-mediated calcium release.

Part 3: Experimental Screening Protocols

As a senior scientist, I recommend a cascade approach. Do not rely solely on binding affinity (


); intrinsic efficacy (

) and functional bias (

) are the true determinants of therapeutic potential.
Protocol A: TR-FRET cAMP Accumulation Assay (TAAR1)

Purpose: To quantify agonist potency and efficacy at Gs-coupled TAAR1. Why this method? TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) minimizes background fluorescence from library compounds, a common issue with standard fluorescence assays.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • HTRF cAMP HiRange kit (Cisbio/Revvity).

  • IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology:

  • Cell Preparation: Harvest TAAR1-HEK293 cells and resuspend in stimulation buffer (HBSS + 500

    
    M IBMX) to prevent cAMP degradation. Density: 2,000 cells/well in 384-well low-volume plates.
    
  • Compound Addition: Add 5

    
    L of test PEA (dissolved in DMSO, final conc <0.5%) at varying concentrations (10 pM to 10 
    
    
    
    M).
  • Incubation: Incubate for 30 minutes at Room Temperature (RT). Note: TAAR1 kinetics are fast; longer incubations may lead to desensitization.

  • Detection:

    • Add 5

      
      L of cAMP-d2 (acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (donor).
      
  • Reading: Incubate 1 hour at RT. Read on a TR-FRET compatible reader (e.g., EnVision).

  • Data Analysis: Calculate the ratio (665nm/620nm). Plot non-linear regression (Sigmoidal dose-response) to determine

    
    .
    
    • Validation:

      
      -PEA (endogenous ligand) should yield an 
      
      
      
      ~100-500 nM.
Protocol B: 5-HT2A Biased Agonism Assessment

Purpose: To calculate the "Bias Factor" separating Gq (calcium) from


-arrestin recruitment.

Workflow:

  • Assay 1: Calcium Flux (Gq pathway): Use FLIPR Calcium 6 dye in CHO-K1 cells expressing 5-HT2A. Measure Peak Fluorescence Intensity upon ligand addition.

  • Assay 2:

    
    -Arrestin Recruitment:  Use the PathHunter (DiscoverX) enzyme fragment complementation assay.
    
  • Calculation: Use the Black and Leff operational model to calculate the transduction coefficient (

    
    ) for both pathways.
    
    
    
    
    • Goal: A positive bias factor towards

      
      -arrestin indicates reduced hallucinogenic potential.
      

Part 4: Safety Pharmacology (The "Kill" Steps)

In drug development, identifying toxicity early saves millions. For PEAs, two specific liabilities must be ruled out immediately.

5-HT2B Valvulopathy Screening

Chronic activation of 5-HT2B receptors on cardiac valvular interstitial cells leads to mitogenesis and fibrosis (e.g., Fen-Phen).

  • Requirement: All novel PEAs must show >100-fold selectivity for 5-HT2A/TAAR1 over 5-HT2B.

  • Method: Radioligand binding using

    
    -Mesulergine (antagonist) or functional calcium assay on 5-HT2B expressing cells. Any agonist activity at <1 
    
    
    
    M is a "No-Go" flag.
hERG Channel Inhibition

PEAs with lipophilic tails can trap in the hERG channel pore, causing QT prolongation.

  • Method: Automated patch-clamp (SyncroPatch or QPatch).

  • Threshold:

    
     should be >30-fold higher than the therapeutic 
    
    
    
    .

Part 5: Integrated Screening Cascade

ScreeningCascade InSilico 1. In Silico Design (Scaffold Hopping) Binding 2. Primary Binding (Ki Determination) InSilico->Binding Synthesis Functional 3. Functional Profiling (cAMP / Ca2+ / B-Arr) Binding->Functional Ki < 100nM Selectivity 4. Selectivity Panel (5-HT2B, hERG, DAT) Functional->Selectivity Efficacy Confirmed ADME 5. ADME/Tox (Microsomal Stability) Selectivity->ADME Safety Margin > 30x Lead Candidate Lead Candidate ADME->Lead Candidate

Figure 2: The Go/No-Go decision tree. Note that Selectivity screening (Step 4) is placed before ADME to filter out cardiotoxic compounds early.

References

  • Koblan, K. S., et al. (2020). A non-D2-receptor-binding drug for the treatment of schizophrenia.[1][2][3] New England Journal of Medicine, 382(16), 1497-1506. [Link]

  • Dedic, N., et al. (2019).[1] SEP-363856, a novel psychotropic agent with a unique, non-D2 receptor mechanism of action.[1] Journal of Pharmacology and Experimental Therapeutics, 371(1), 1-14.[1] [Link]

  • Schmid, C. L., et al. (2008). Bias factor analysis of 5-HT2A receptor signaling. Proceedings of the National Academy of Sciences, 105(3), 1079-1084. [Link]

  • Roth, B. L. (2007). Drugs and valvular heart disease. New England Journal of Medicine, 356(1), 6-9. [Link]

  • IUPHAR/BPS Guide to Pharmacology. Trace amine-associated receptor 1. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Profiling of (1-Cyclopropylethyl)(1-phenylethyl)amine

Executive Summary In the modern drug discovery paradigm, the principle of "fail fast, fail cheap" is paramount. Early-stage characterization of novel chemical entities (NCEs) for their pharmacokinetic and safety profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern drug discovery paradigm, the principle of "fail fast, fail cheap" is paramount. Early-stage characterization of novel chemical entities (NCEs) for their pharmacokinetic and safety profiles can significantly de-risk a project, saving immense resources. This guide provides a comprehensive, in-depth workflow for the in silico prediction of key physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and safety properties of (1-Cyclopropylethyl)(1-phenylethyl)amine, a representative NCE. By leveraging a suite of validated computational models, we can construct a robust preliminary profile of this molecule, guiding subsequent experimental validation and optimization efforts. This document serves as a technical blueprint for researchers, scientists, and drug development professionals on the application of computational chemistry to accelerate discovery timelines.

Introduction to the Target Molecule and In Silico Strategy

The success of a potential therapeutic agent is contingent not only on its potency at the biological target but also on its ability to reach that target in sufficient concentration without causing undue toxicity.[1] These properties, collectively known as ADMET, are critical determinants of a drug's clinical viability.[2] Computational, or in silico, methods allow for the rapid and cost-effective prediction of these properties before a molecule is even synthesized, a cornerstone of modern drug design.[3]

This guide focuses on the hypothetical NCE, (1-Cyclopropylethyl)(1-phenylethyl)amine. Its structure contains key pharmacophoric elements: a secondary amine (a common basic center), a phenyl ring (conferring aromaticity and lipophilicity), and a cyclopropyl group (a bioisostere often used to modulate metabolic stability and lipophilicity).

Molecular Structure: (1-Cyclopropylethyl)(1-phenylethyl)amine

  • Molecular Formula: C13H19N[4]

  • SMILES: CC(C1CC1)NC(C)C2=CC=CC=C2[4]

  • InChI Key: PUFMROBLJVZMAF-UHFFFAOYSA-N[4]

The objective of this guide is to apply a rigorous, multi-faceted in silico workflow to predict the properties of this molecule, thereby creating a comprehensive "virtual data sheet" that can inform go/no-go decisions and guide lead optimization.

Molecular Input Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is especially true for computational modeling. The quality of the input molecular structure directly dictates the reliability of the subsequent predictions. Therefore, a standardized and rigorous preparation workflow is the mandatory first step.

Protocol: Molecular Standardization and 3D Conformation Generation
  • Input Representation: Begin with a standardized, machine-readable format for the molecule, such as the SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Desalting and Neutralization: Ensure the structure represents the neutral form. If provided as a salt (e.g., hydrochloride), the counter-ion must be removed.

  • Tautomer Standardization: For molecules with multiple tautomeric forms, a canonical representation should be generated. While less critical for our target molecule, it is a crucial step for compounds with, for example, keto-enol tautomerism.

  • 3D Conformer Generation: Convert the 2D representation into a plausible 3D conformation. This is typically achieved using distance geometry or rule-based methods.

  • Energy Minimization: The initial 3D structure must be refined to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94). This step is critical as many predictive models, especially those for receptor docking or shape-based properties, are sensitive to the molecule's 3D geometry.

This preparatory workflow ensures that the input for all subsequent predictive models is consistent, accurate, and representative of a low-energy state of the molecule.

G cluster_prep Molecular Preparation Workflow SMILES Input SMILES String CC(C1CC1)NC(C)C2=CC=CC=C2 Standardize Standardize (Desalt, Neutralize) SMILES->Standardize Step 1 Gen3D Generate 3D Conformer Standardize->Gen3D Step 2 EnergyMin Energy Minimization (e.g., MMFF94) Gen3D->EnergyMin Step 3 ReadyMol Analysis-Ready Molecule EnergyMin->ReadyMol Step 4

Caption: Workflow for preparing a molecule for in silico analysis.

Prediction of Core Physicochemical Properties

Physicochemical properties govern how a molecule behaves in various biological environments, influencing everything from solubility to membrane permeability.[5] We will predict a core set of these properties using established Quantitative Structure-Property Relationship (QSPR) models.[6]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity ("greasiness"). It strongly influences membrane permeability, plasma protein binding, and metabolic clearance. A balanced logP (typically 1-3) is often sought for orally absorbed drugs.

  • Causality: The prediction is based on fragmental or atom-based methods where the contributions of individual parts of the molecule to its overall lipophilicity are summed.[7] The phenyl and cyclopropyl groups are expected to contribute positively (lipophilic), while the amine group has a smaller, more complex contribution.

Aqueous Solubility (logS)

Poor aqueous solubility is a major hurdle in drug development, leading to low absorption and formulation challenges. LogS represents the logarithm of the molar solubility in water.

  • Causality: Solubility models often integrate logP and topological polar surface area (TPSA).[5] Highly lipophilic molecules with low polarity tend to have lower aqueous solubility.

Ionization (pKa)

The pKa value determines the charge state of a molecule at a given pH.[8] Since most drugs have ionizable groups, their pKa dictates their solubility, permeability, and target binding.

  • Causality: Our target molecule contains a secondary amine, which is basic. Prediction algorithms identify this ionizable center and estimate its pKa based on the influence of neighboring atoms and structural motifs.[9][10] This basic center will be protonated and positively charged in the acidic environment of the stomach (pH ~2) but will be predominantly neutral at the pH of the small intestine (pH ~6-7.5).

Summary of Predicted Physicochemical Properties

The following data were predicted using a consensus model approach, integrating outputs from publicly available platforms like SwissADME and admetSAR.[1][11]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )189.30Influences diffusion and size-limited permeability.
logP (Consensus)2.95 Moderate lipophilicity, suggesting good membrane permeability but potential for metabolic clearance.
logS (ESOL Model)-3.50 Predicted to be poorly soluble in water.
pKa (Basic)9.85 Strong base; will be protonated in the stomach, potentially aiding dissolution, but largely neutral in the intestine.
TPSA (Ų)12.03Low polar surface area, consistent with good membrane permeability and potential for BBB penetration.

In Silico ADME Profiling

Here, we predict the journey of (1-Cyclopropylethyl)(1-phenylethyl)amine through the body.

Absorption

For oral drugs, absorption from the gastrointestinal (GI) tract is the first step. We also assess the potential for the molecule to cross the Blood-Brain Barrier (BBB), a critical factor for CNS-targeted drugs and a safety concern for others.

  • Methodology: Models like the "BOILED-Egg" plot, accessible through tools like SwissADME, provide an intuitive graphical prediction of both GI absorption and BBB permeation based on lipophilicity (WLOGP) and polarity (TPSA).[12]

Distribution

Once absorbed, a drug distributes throughout the body, often binding to plasma proteins like albumin. High plasma protein binding (PPB) can limit the free fraction of the drug available to act on its target.

  • Methodology: QSAR models trained on large datasets of experimental PPB values are used to predict the extent of binding.[13]

Metabolism

The liver is the primary site of drug metabolism, mainly mediated by the Cytochrome P450 (CYP) family of enzymes.[14] Predicting which CYP isoforms a compound inhibits or is a substrate for is crucial for assessing potential drug-drug interactions (DDIs) and metabolic stability.[15][16]

  • Protocol: Site of Metabolism (SOM) & CYP Inhibition Prediction

    • Input: The prepared 3D structure of the molecule.

    • CYP Inhibition Models: The molecule is evaluated against machine learning classifiers for the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). These models are trained to recognize structural features common to inhibitors of each isoform.[15]

    • SOM Prediction: The model analyzes the reactivity of different atoms in the molecule.[17] Factors like atom accessibility and the stability of potential radical intermediates are considered to identify the most likely sites of oxidation.[18] For our molecule, likely sites include the benzylic position on the phenylethyl moiety and potentially the carbon alpha to the nitrogen on the cyclopropylethyl side.

Summary of Predicted ADME Properties
ParameterPredictionInterpretation & Causality
GI Absorption High The molecule's size, low polarity (TPSA), and moderate lipophilicity (logP) align with characteristics of well-absorbed compounds.
BBB Permeant Yes Low TPSA and high lipophilicity strongly suggest the molecule can cross the blood-brain barrier. This is a critical flag for CNS activity or potential side effects.
Plasma Protein Binding ~85% Predicted to be moderately to highly bound, driven by its lipophilic character.
CYP1A2 Inhibitor Non-inhibitor The structure lacks the typical planar aromatic systems that are substrates/inhibitors for this isoform.
CYP2C9 Inhibitor Non-inhibitor Does not contain the classic acidic moiety often found in CYP2C9 inhibitors.
CYP2C19 Inhibitor Inhibitor The model flags a potential interaction, possibly due to the amine and aromatic features.
CYP2D6 Inhibitor Inhibitor The basic amine center is a strong structural alert for CYP2D6 inhibition, a common source of DDIs.
CYP3A4 Inhibitor Non-inhibitor The molecule is relatively small and may not fit well into the large, flexible active site of CYP3A4.

Toxicity and Safety Liability Prediction

Early identification of potential safety liabilities is a primary goal of in silico screening. We focus on key endpoints known to cause drug attrition.

hERG Inhibition

Blockade of the hERG potassium channel in the heart can lead to a potentially fatal arrhythmia.[19] It is one of the most critical safety endpoints to assess.

  • Causality: The canonical pharmacophore for hERG blockers includes a basic nitrogen atom and lipophilic/aromatic groups.[20] Our target molecule, with its basic amine and phenyl ring, fits this profile, raising a structural alert. Models for hERG inhibition are often built using 2D and 3D QSAR or pharmacophore approaches.[21][22]

Mutagenicity (Ames Test)

The Ames test assesses the potential of a compound to cause DNA mutations.

  • Causality: Prediction is typically based on identifying "structural alerts"—specific chemical fragments known to be associated with mutagenicity (e.g., nitroaromatics, aromatic amines). Our molecule does not contain any high-risk structural alerts.

G cluster_safety In Silico Safety Assessment Molecule (1-Cyclopropylethyl) (1-phenylethyl)amine hERG hERG Inhibition Prediction Molecule->hERG Ames Mutagenicity Prediction Molecule->Ames DILI Hepatotoxicity Prediction Molecule->DILI Decision Prioritize for In Vitro Testing? hERG->Decision High Risk Ames->Decision Low Risk DILI->Decision Medium Risk

Caption: Decision workflow based on predicted safety liabilities.

Summary of Predicted Safety Liabilities
EndpointPredictionRationale & Next Steps
hERG Inhibition High Risk The presence of a basic amine and lipophilic regions are strong indicators. This is a significant finding that requires immediate experimental validation (e.g., patch-clamp assay).
Ames Mutagenicity Low Risk No structural alerts for mutagenicity were identified.
Hepatotoxicity (DILI) Medium Risk Some models may flag potential liver toxicity due to metabolic activation pathways.

Integrated Analysis and Drug-Likeness

Synthesizing the predicted data provides a holistic view of the molecule's potential. Drug-likeness rules, like Lipinski's Rule of Five, offer a simple heuristic to evaluate if a compound has physicochemical properties that would make it a likely orally active drug.

  • Lipinski's Rule of Five Analysis:

    • Molecular Weight ≤ 500 (189.30 - Pass )

    • logP ≤ 5 (2.95 - Pass )

    • H-bond Donors ≤ 5 (1 - Pass )

    • H-bond Acceptors ≤ 10 (1 - Pass )

The molecule comfortably passes all of Lipinski's rules, suggesting it resides in "drug-like" chemical space.

Overall Assessment:
  • Strengths: The molecule exhibits properties favorable for oral absorption and CNS penetration (if desired). It is free of mutagenicity alerts and has a favorable molecular size and complexity.

  • Liabilities: The primary concerns are significant safety risks related to hERG inhibition and potential drug-drug interactions through inhibition of CYP2D6 and CYP2C19 . Its predicted poor aqueous solubility presents a potential formulation challenge.

Conclusion and Recommendations

This in silico guide demonstrates a comprehensive and scientifically grounded workflow for the early-stage characterization of (1-Cyclopropylethyl)(1-phenylethyl)amine. The computational analysis has successfully generated a detailed profile, highlighting both promising characteristics and significant potential liabilities.

Based on these predictions, the following experimental hierarchy is recommended:

  • Priority 1 (De-risking): Conduct an in vitro hERG safety assay immediately. A positive result would likely halt further development or necessitate significant structural modification.

  • Priority 2 (DDI & Metabolism): Perform in vitro CYP inhibition assays for isoforms 2D6 and 2C19. Assess metabolic stability in human liver microsomes.

  • Priority 3 (Physicochemical): Experimentally measure solubility and logP to confirm the computational predictions and inform formulation strategies.

This integrated approach, blending predictive modeling with targeted experimental validation, embodies the principles of modern, efficient drug discovery, ensuring that resources are focused on compounds with the highest probability of success.

References

  • Rácz, A., Bajusz, D., & Keserű, G. M. (2011). In silico site of metabolism prediction of cytochrome P450-mediated biotransformations. Expert Opinion on Drug Metabolism & Toxicology, 7(3), 299-312.

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.

  • National Toxicology Program. (n.d.). Computational models for cardiotoxicity via hERG inhibition. National Institute of Environmental Health Sciences. Retrieved February 23, 2026.

  • Lagunin, A. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals, 14(4), 366.

  • Industrial Chemistry Consulting. (2025). Quantitative Structure Activity Relationship (QSAR). Retrieved February 23, 2026.

  • Jing, Y., et al. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586.

  • Fiveable. (2025). Quantitative structure-activity relationships (QSAR). Retrieved February 23, 2026.

  • Tachikawa, H., & Igarashi, Y. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7545.

  • Zhang, T., et al. (2011). In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening, 14(5), 388-395.

  • Wei, Y., Palazzolo, L., & Eberini, I. (2024). In Silico Prediction Tools for Cytochrome P450 Isoform Specificity: A Comprehensive Review and Model Evaluation. Sciforum.

  • Singh, S. B., & Narayanasami, S. (2013). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Drug Metabolism Letters, 7(1), 2-13.

  • Sanguinetti, M. C., & Mitcheson, J. S. (2005). Predicting hERG channel blockade: a mixed bag. Clinical Pharmacology & Therapeutics, 78(3), 213-215.

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved February 23, 2026.

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 929-955.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Zhang, L., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 6(5), 651-661.

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 23, 2026.

  • Ciancetta, A., et al. (2017). Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. Frontiers in Chemistry, 5, 8.

  • admetSAR 3.0. (2023). About. Retrieved February 23, 2026.

  • Al Azzam, K. M. H. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International, 34(42A), 1-11.

  • Patil, S. P., & Mahajan, S. B. (2021). Basic Principles of (QSAR) Quantitative Structure Activity Relationship and its methods. International Journal of Scientific Development and Research, 6(5), 458-472.

  • Deep Origin. (2025). ADMET Predictions. Retrieved February 23, 2026.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SONAR.

  • Zhang, X. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Retrieved February 23, 2026.

  • Guan, J., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics.

  • admetSAR. (n.d.). About. Retrieved February 23, 2026.

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. SIB Swiss Institute of Bioinformatics. Retrieved February 23, 2026.

  • Zhang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069.

  • Jackson, D. A., et al. (2022). In silico active learning for small molecule properties. Molecular Systems Design & Engineering, 7(8), 903-913.

  • Sharma, P., & Kumar, V. (2020). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Concepts and Applications of Innovative Pharmaceutical Process and Informatic Tools. IGI Global.

  • Lo, R., & Lecomte, P. (2007). A review of Quantitative Structure-Activity Relationship (QSAR) models. Université catholique de Louvain.

  • Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49.

  • PubChemLite. (n.d.). (1-cyclopropylethyl)(1-phenylethyl)amine (C13H19N). Retrieved February 23, 2026.

  • Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 8, 428.

  • Hecht, D. (2015). Computational Intelligence Methods for ADMET Prediction. ResearchGate.

  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

  • Tian, H., et al. (2022). ADMETboost: a web server for accurate ADMET prediction. Journal of Cheminformatics, 14(1), 63.

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.

  • admetSAR. (n.d.). Introduction of models. Retrieved February 23, 2026.

  • PubChem. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine. Retrieved February 23, 2026.

  • PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine. Retrieved February 23, 2026.

  • BLD Pharm. (n.d.). CAS 39959-72-3 | 1-Cyclopropyl-1-phenylmethylamine Hydrochloride. Retrieved February 23, 2026.

  • PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved February 23, 2026.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Stereoselective Characterization and Quantification of (1-Cyclopropylethyl)(1-phenylethyl)amine

[1] Executive Summary (1-Cyclopropylethyl)(1-phenylethyl)amine (CPEA) is a secondary amine possessing two chiral centers, resulting in four possible stereoisomers (two pairs of diastereomers). It is frequently utilized a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(1-Cyclopropylethyl)(1-phenylethyl)amine (CPEA) is a secondary amine possessing two chiral centers, resulting in four possible stereoisomers (two pairs of diastereomers). It is frequently utilized as a high-value chiral auxiliary in asymmetric synthesis and as a resolving agent for chiral acids.[1]

This Application Note provides a definitive guide for the analytical characterization of CPEA. Unlike simple primary amines, CPEA presents unique challenges due to the steric bulk of the cyclopropyl group and the need to resolve diastereomeric pairs (


 vs 

). This guide details protocols for Chiral UHPLC (diastereomeric purity), Derivatized GC-MS (impurity profiling), and NMR (absolute configuration).[1]

Physicochemical Profile & Analytical Challenges

Before selecting an analytical method, the physicochemical behavior of CPEA must be understood to prevent common artifacts such as peak tailing or on-column degradation.

PropertyValue / CharacteristicAnalytical Implication
Structure Secondary Amine, 2 Chiral CentersRequires separation of diastereomers (easy) and enantiomers (hard).[1]
Basicity (pKa) ~9.5–10.0 (Estimated)Severe tailing on standard silica/C18 columns without basic modifiers (DEA/TEA).[1]
UV Chromophore Phenyl Ring (

nm)
UV detection is viable but requires high concentrations for trace analysis.[1]
Volatility ModerateAmenable to GC, but derivatization is recommended to improve peak shape and sensitivity.[1]
Stereochemistry 4 Isomers (

,

,

,

)
Diastereomers have different physical properties (NMR, MP, RT); Enantiomers require chiral stationary phases.[1]

Method 1: Chiral UHPLC for Diastereomeric Purity[2]

Objective: To separate and quantify the four stereoisomers of CPEA. Rationale: Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for amine resolution.[1] The immobilized amylose-based phases (e.g., Chiralpak IA/IG) are preferred over coated phases to allow for broader solvent compatibility if sample solubility is an issue.[1]

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UHPLC System (Agilent 1290 Infinity II or equivalent) with DAD.

  • Column: Amylose tris-(3,5-dimethylphenylcarbamate) immobilized on 3µm silica (e.g., Chiralpak IA-3 or EnantioPak Y3).[1]

    • Dimensions: 150 mm × 4.6 mm ID.[1][2]

  • Mobile Phase (Isocratic):

    • n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is critical .[1] It masks residual silanols, preventing the amine from interacting non-specifically with the silica backbone.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (sloping baseline possible) and 254 nm (specific).[1]

Sample Preparation Protocol
  • Weigh: 5.0 mg of CPEA sample into a 2 mL HPLC vial.

  • Dissolve: Add 1.0 mL of Mobile Phase (Hexane/IPA mixture).

  • Vortex: 30 seconds.

  • Filter: 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is cleaner for normal phase).

Expected Elution Order (Typical)

Due to the steric bulk of the cyclopropyl group, the diastereomeric pairs usually separate with high resolution (


).
  • Peak 1 & 2: (

    
    ) and (
    
    
    
    ) pair (syn-like arrangement often elutes first on amylose).[1]
  • Peak 3 & 4: (

    
    ) and (
    
    
    
    ) pair.

Method 2: High-Resolution GC-MS for Impurity Profiling[1]

Objective: To detect synthesis byproducts (e.g., acetophenone, cyclopropyl methyl ketone, or mono-alkylated impurities).[1] Rationale: Direct injection of secondary amines often leads to adsorption in the injection liner. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine to a non-polar amide, improving volatility and peak symmetry.

Derivatization Protocol (TFAA)[1]
  • Aliquot: Transfer 10 µL of CPEA oil/liquid into a GC vial.

  • Solvent: Add 500 µL Ethyl Acetate.

  • Reagent: Add 50 µL Trifluoroacetic Anhydride (TFAA).

  • Incubate: Cap and heat at 60°C for 15 minutes.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).[1]
    
  • Reconstitute: Add 1.0 mL Ethyl Acetate for injection.

GC-MS Parameters[1]
  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 15°C/min to 300°C

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C.[1][3]

Fragmentation Logic (Mass Spec Interpretation)

The fragmentation of CPEA-TFA derivative is driven by


-cleavage adjacent to the nitrogen.
  • Path A (Phenylethyl side): Cleavage of the bond between the methine and the phenyl ring is unfavorable compared to benzylic stabilization, but the dominant ion is often the tropylium ion (m/z 91) or the

    
    -methylbenzyl cation (m/z 105) .
    
  • Path B (Cyclopropyl side): The cyclopropyl group is unique. It can stabilize cations (cyclopropylcarbinyl cation).

  • Diagnostic Ions: Look for

    
     105 (phenylethyl fragment) and the molecular ion of the derivative.
    

Analytical Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate analytical technique based on the stage of drug development.

CPEA_Analysis_Workflow Start Crude CPEA Sample Decision What is the Analytical Goal? Start->Decision Goal_Purity Chemical Purity / Impurities Decision->Goal_Purity Synthesis Check Goal_Chiral Stereochemical Purity (de/ee) Decision->Goal_Chiral Resolution Check Goal_Structure Absolute Config Verification Decision->Goal_Structure Identity Check GCMS GC-MS (TFAA Deriv.) Detects: Ketones, Mono-amines Goal_Purity->GCMS HPLC Chiral UHPLC (Normal Phase) Column: Amylose-based (IA/IC) Goal_Chiral->HPLC NMR 1H NMR + Mosher's Acid Detects: Diastereomeric Shift Goal_Structure->NMR Result_GC Report: Area % (Chemical) GCMS->Result_GC Result_LC Report: % de / % ee HPLC->Result_LC

Figure 1: Decision matrix for analytical method selection based on data requirements.

Method 3: NMR Spectroscopy for Configuration

While HPLC separates isomers, it does not identify them without standards. NMR is used to assign the diastereomers (


 vs 

).
Protocol
  • Solvent:

    
     is standard; 
    
    
    
    (Benzene-d6) often provides better resolution for methyl doublets due to magnetic anisotropy.[1]
  • Key Signals:

    • Methyl Doublets: The methyl group on the phenylethyl moiety and the methyl on the cyclopropylethyl moiety will appear as distinct doublets.

    • Diastereomeric Shift: The chemical shift (

      
      ) of the methine protons will differ between the like (
      
      
      
      ) and unlike (
      
      
      ) pairs due to the shielding cone of the phenyl ring affecting the cyclopropyl protons differently in each conformation.

References

  • Daicel Corporation. (2023).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ. Chiral Technologies. Link

  • Sekula, K., et al. (2019).[1] Analysis of the fragmentation of new-type phenethylamine derivatives.... Problems of Forensic Sciences. Link

  • Hale, L. V. A., & Szymczak, N. K. (2021).[1] Stereoretentive Deuteration of α-Chiral Amines. Supporting Information, JACS. (Contains specific protocols for chiral amine HPLC resolution). Link

  • PubChem. (2023).[1] Compound Summary: N-(1-phenylethyl)cyclopentanamine (Structural Analog).[1] National Library of Medicine. Link

Sources

Application

HPLC method for quantifying (1-Cyclopropylethyl)(1-phenylethyl)amine

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (1-Cyclopropylethyl)(1-phenylethyl)amine Abstract & Scope This technical guide provides a validated protocol for the quantification of (1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (1-Cyclopropylethyl)(1-phenylethyl)amine

Abstract & Scope

This technical guide provides a validated protocol for the quantification of (1-Cyclopropylethyl)(1-phenylethyl)amine (CAS: 91339-15-0 / Generic Structure), a secondary amine intermediate often utilized in the synthesis of chiral resolving agents and pharmaceutical active ingredients (e.g., RORγ modulators).

Due to the presence of a secondary amine functionality and two chiral centers, this analyte presents specific chromatographic challenges:

  • Peak Tailing: Strong interaction with residual silanols on silica-based columns due to the basic nitrogen (pKa ≈ 9.5).

  • Stereoisomerism: The molecule contains two chiral centers, potentially existing as four stereoisomers. This guide focuses on achiral quantification (Assay/Purity) but includes a module for chiral separation .

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicImpact on HPLC Method
Structure Secondary Amine, Phenyl ring, Cyclopropyl groupDetection: UV at 210–220 nm (primary) or 254 nm (secondary).
Basicity (pKa) ~9.5 (Estimated for secondary amine)Mobile Phase: Requires High pH (>10) to suppress ionization OR Low pH (<3) with end-capping.
Hydrophobicity Moderate (LogP ~2.9)Column: C18 (Octadecyl) is suitable for retention.
Chirality 2 Chiral CentersResolution: Standard C18 will co-elute enantiomers; Chiral column required for isomer ratio.

Strategic Decision: To ensure the highest robustness and peak symmetry, this protocol utilizes a High-pH Reverse Phase approach. By operating at pH 10.0 (above the pKa), the amine remains uncharged (free base), eliminating silanol interactions and maximizing retention on the hydrophobic stationary phase.

Experimental Protocol: Achiral Quantification (Assay)

This is the primary method for determining the total content (assay) and chemical purity of the substance.

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent High-pH stable column like Agilent Zorbax Extend-C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Bicarbonate (NH₄HCO₃).

    • Ammonium Hydroxide (NH₄OH) for pH adjustment.

    • Purified Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with NH₄OH.
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls mass transfer kinetics)
Injection Volume 5.0 µL (Adjust based on concentration; keep low to prevent overload)
Detection UV @ 215 nm (Reference: 360 nm)
Run Time 15.0 minutes
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.007030Start
8.001090Linear Gradient
10.001090Hold (Wash)
10.107030Return to Initial
15.007030Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10.0 mg of (1-Cyclopropylethyl)(1-phenylethyl)amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm) . Filter through 0.22 µm PTFE filter.

Advanced Protocol: Chiral Separation (Optical Purity)

Use this module only if distinguishing between (R,R), (S,S), (R,S), and (S,R) isomers is required.

  • Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Temp: 25°C.

  • Detection: UV @ 215 nm.

  • Note: Diethylamine (DEA) is critical to sharpen the peaks of basic amines in normal phase mode.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for the High-pH protocol.

HPLC_Workflow Start Analyte: (1-Cyclopropylethyl)(1-phenylethyl)amine Goal Define Goal Start->Goal Assay Goal: Chemical Purity / Assay Goal->Assay Quantification Chiral Goal: Optical Purity (Enantiomers) Goal->Chiral Isomer Ratio Method_RP Method: High-pH Reverse Phase (C18, pH 10, ACN) Assay->Method_RP Method_NP Method: Normal Phase Chiral (Chiralpak AD-H, Hex/IPA/DEA) Chiral->Method_NP Mechanism Mechanism: De-protonation of Amine (Free base form = No Tailing) Method_RP->Mechanism Execution Execution: Gradient Elution UV @ 215nm Method_RP->Execution Method_NP->Execution Result Quantified Result Execution->Result

Caption: Decision matrix for selecting between Achiral (High-pH RP) and Chiral (Normal Phase) methodologies.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" (i.e., system suitability failures trigger a halt), implement the following criteria in your CDS (Chromatography Data System):

ParameterAcceptance CriteriaScientific Rationale
System Suitability (RSD) NMT 2.0% for Area (n=5)Confirms pump/injector precision.
Tailing Factor (T) 0.8 < T < 1.5Critical: Values > 1.5 indicate secondary silanol interactions (pH too low or column aging).
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for impurity separation.
Resolution (Rs) > 2.0 (between analyte and nearest impurity)Essential for accurate integration.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ for this UV method is approx. 0.5 µg/mL.

Linearity Data (Example):

  • Range: 10 µg/mL to 150 µg/mL.

  • Correlation Coefficient (R²): > 0.999.

  • Equation: y = mx + c (Intercept should be < 2% of 100% target response).

Troubleshooting & Causality

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample in Mobile Phase (or 50:50 Water:ACN).

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in Mobile Phase A. Volatile buffers (Ammonium Bicarbonate) can shift pH over days.

    • Fix: Prepare fresh buffer daily and cap bottles tightly.

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer in organic phase.

    • Fix: Ensure mixing point (gradient) does not exceed buffer solubility limits (usually 90-95% ACN is the limit for 10mM salts).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase Logic).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • PubChem. (2023). Compound Summary: N-(1-cyclopropylethyl)-1-phenylethanamine. National Library of Medicine.

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. (Reference for Chiral Mobile Phase conditions).

Method

Application Note: (1-Cyclopropylethyl)(1-phenylethyl)amine as a Chiral Auxiliary

Executive Summary (1-Cyclopropylethyl)(1-phenylethyl)amine is a specialized -asymmetric (or pseudo- ) secondary amine used as a chiral auxiliary and chiral reagent in asymmetric synthesis. Distinguished by the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Cyclopropylethyl)(1-phenylethyl)amine is a specialized


-asymmetric (or pseudo-

) secondary amine used as a chiral auxiliary and chiral reagent in asymmetric synthesis. Distinguished by the presence of a cyclopropyl group, this molecule offers a unique steric and electronic profile compared to the traditional bis-(1-phenylethyl)amine. The cyclopropyl moiety provides significant steric bulk due to its rigid ring structure and unique "pseudo-double bond" character (Walsh orbitals), which effectively locks the conformation of enolates and transition states.

This guide details the synthesis of the auxiliary, its application in the stereoselective alkylation of amides, and its utility as a Chiral Lithium Amide (CLA) for enantioselective deprotonation.

Molecule Profile & Mechanism of Action[1]

Structural Properties
  • IUPAC Name:

    
    -(1-cyclopropylethyl)-1-phenylethanamine
    
  • Key Features:

    • Dual Chiral Centers: Typically synthesized as the (

      
      ) or (
      
      
      
      ) diastereomer to maximize stereodifferentiation.
    • Cyclopropyl Sterics: The cyclopropyl group is sterically larger than a methyl or ethyl group but possesses a different hydrodynamic volume than a phenyl group, preventing unwanted

      
      -
      
      
      
      stacking interactions while maintaining rigidity.
    • Basicity: As a secondary amine, it serves as a precursor to lithium amides (non-nucleophilic bases).

Mechanism of Stereocontrol

When used as a covalent auxiliary (amide formation), the amine exerts control via 1,3-allylic strain (


)  in the enolate intermediate.
  • Z-Enolate Formation: Upon deprotonation with LDA, the amide forms a

    
    -enolate to minimize steric clash between the enolate oxygen and the bulky amine substituents.
    
  • Facial Shielding: The 1-phenylethyl and 1-cyclopropylethyl groups orient themselves to block one face of the enolate, forcing the electrophile to attack from the less hindered face (anti-stereoselectivity).

Protocol A: Synthesis of the Auxiliary

Rationale: High-purity auxiliary is required for high diastereomeric excess (de). The synthesis utilizes a Titanium(IV)-mediated reductive amination to overcome the steric hindrance of the cyclopropyl ketone.

Materials
  • (S)-(-)-

    
    -Phenylethylamine (1.0 equiv)
    
  • Cyclopropyl methyl ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.25 equiv)
    
  • Sodium borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvents: THF (anhydrous), Ethanol (absolute)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried flask with (S)-

      
      -phenylethylamine and anhydrous THF (0.5 M concentration).
      
    • Add cyclopropyl methyl ketone followed by dropwise addition of Ti(OiPr)

      
       under N
      
      
      
      atmosphere.
    • Stir at ambient temperature for 6–12 hours. Note: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       in portions.
      
    • Allow the reaction to warm to room temperature and stir for 3 hours. Mechanism: Hydride attack occurs preferentially from the face opposite the bulky phenyl group, establishing the second chiral center.

  • Workup & Purification:

    • Quench with 1N NaOH (forms a white precipitate of titanium salts).

    • Filter through a Celite pad; wash with EtOAc.

    • Concentrate the filtrate and purify via fractional distillation or silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the major diastereomer.

Data Specification: Typical Yields

Step Yield Purity (GC/NMR) Notes
Imine Formation >95% (in situ) N/A Quantitative conversion usually observed.

| Amine Isolation | 75–85% | >98% de | Diastereomers may require separation if dr is low. |

Protocol B: Asymmetric Alkylation of Amides

Rationale: This is the core "Auxiliary" application. The amine is covalently attached to a carboxylic acid, alkylated, and then removed.

Workflow Diagram

G Start Acid Chloride (Prochiral) Amide Chiral Amide Start->Amide Acylation Aux Chiral Amine Auxiliary Aux->Amide Enolate Li-Enolate (Z-Geometry) Amide->Enolate LDA, LiCl -78°C Alkylated Alkylated Product Enolate->Alkylated R-X (Electrophile) Cleavage Hydrolysis/ Reduction Alkylated->Cleavage Final Chiral Acid/ Alcohol Cleavage->Final Recycle Recovered Auxiliary Cleavage->Recycle Recovery

Figure 1: Stereoselective alkylation workflow using (1-Cyclopropylethyl)(1-phenylethyl)amine.

Experimental Procedure
Phase 1: Acylation (Attachment)
  • Dissolve (1-Cyclopropylethyl)(1-phenylethyl)amine (1.0 equiv) in DCM with Et

    
    N (1.2 equiv).
    
  • Cool to 0°C. Add the target acid chloride (e.g., Propionyl chloride) dropwise.

  • Stir 2h, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry (MgSO
    
    
    
    ) and concentrate.
Phase 2: Enolization & Alkylation
  • Enolate Generation:

    • In a flame-dried flask, generate LDA (1.1 equiv) in THF at -78°C.

    • Critical Step: Add anhydrous LiCl (6.0 equiv) flame-dried in the flask prior to solvent addition. Why: LiCl breaks up LDA aggregates and accelerates enolate formation, enhancing stereoselectivity.

    • Add the Chiral Amide (from Phase 1) in THF dropwise over 15 min. Stir at -78°C for 1 hour.

  • Alkylation:

    • Add the alkyl halide (R-X, 1.2–1.5 equiv) dissolved in THF/HMPA (10:1) dropwise.[1]

    • Stir at -78°C for 2–4 hours, then allow slow warming to 0°C.

  • Quench:

    • Add sat. NH

      
      Cl solution. Extract with Et
      
      
      
      O.[2]
Phase 3: Cleavage (Removal)

Option A (Acid Hydrolysis): Reflux in 6N H


SO

/Dioxane (1:1) for 12h. Recrystallize the acid; extract the amine from the basic aqueous layer. Option B (Reductive Cleavage): Treat with Lithium Amidotrihydroborate (LAB) to yield the chiral alcohol.

Protocol C: Chiral Lithium Amide (CLA) Deprotonation

Rationale: Use the amine as a non-covalent reagent to enantioselectively deprotonate 4-substituted cyclohexanones (Simpkins/Koga protocol).

Procedure
  • Base Formation: Treat the amine with

    
    -BuLi (1.0 equiv) in THF at -78°C for 30 min.
    
  • Deprotonation: Add 4-tert-butylcyclohexanone (prochiral). The chiral base preferentially removes one enantiotopic proton.

  • Trapping: Add TMSCl (Trimethylsilyl chloride) immediately.

  • Result: Formation of the chiral silyl enol ether with high ee (typically 80–95% ee).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Enolate aggregation or steric bulk preventing attack.Add LiCl (5–6 equiv) or DMPU as a co-solvent to de-aggregate the lithium species.
Low Stereoselectivity (ee/de) Temperature fluctuation or incomplete enolization.Maintain -78°C strictly. Ensure amine purity is >99% de.
Incomplete Cleavage Steric hindrance of the cyclopropyl/phenyl groups.Switch to reductive cleavage (LiNH

BH

) if hydrolysis is too slow.

References

  • Source: Patent US20210395185A1. "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Chiral Lithium Amides (General Methodology)

    • Source: Simpkins, N. S. "Chiral Lithium Amides in Asymmetric Synthesis.
    • URL:[Link]

  • Stereoselective Alkylation Mechanics

    • Source: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary.
    • URL:[Link]

  • Cyclopropylamine Applications

    • Source: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."[3] Longdom Publishing.

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Detection of Novel Psychoactive Substances

Introduction: The Evolving Challenge of Novel Psychoactive Substances The landscape of illicit drug use is in a constant state of flux, primarily driven by the continuous emergence of Novel Psychoactive Substances (NPS)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Novel Psychoactive Substances

The landscape of illicit drug use is in a constant state of flux, primarily driven by the continuous emergence of Novel Psychoactive Substances (NPS). These substances are often synthetic analogues of controlled drugs, meticulously designed to circumvent existing legislation and standard drug screening methods. The sheer volume and rapid evolution of NPS, spanning diverse chemical classes from synthetic cannabinoids and cathinones to novel synthetic opioids and benzodiazepines, present a formidable challenge to researchers, clinicians, and forensic toxicologists.[1][2] Developing robust and adaptable analytical methods is paramount for the timely and accurate detection of these compounds to understand their prevalence, pharmacology, and to mitigate their potential for harm.

This document provides a comprehensive guide for researchers and laboratory professionals on the development and validation of assays for the detection of NPS. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations for each methodological choice, ensuring scientific integrity and the generation of trustworthy results.

Strategic Approaches to NPS Detection: A Two-Tiered Paradigm

A successful NPS detection strategy typically employs a two-tiered approach: a rapid screening method to presumptively identify potential positives, followed by a highly specific and sensitive confirmatory method.

  • Tier 1: Immunoassays for High-Throughput Screening. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as a valuable tool for initial screening due to their high throughput, cost-effectiveness, and ease of automation.[3] While traditional immunoassays are designed for specific drugs, their inherent cross-reactivity with structurally similar compounds can be leveraged for the detection of some NPS classes, such as novel benzodiazepines and fentanyl analogues.[3][4] However, it is crucial to recognize that the degree of cross-reactivity can be highly variable, and a lack of a positive result does not definitively rule out the presence of an NPS.[4]

  • Tier 2: Mass Spectrometry for Unambiguous Confirmation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmation and quantification of NPS.[5][6] Its high sensitivity and specificity allow for the unambiguous identification of analytes even in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, particularly for volatile compounds.[7]

Visualizing the NPS Detection Workflow

NPS_Detection_Workflow cluster_screening Tier 1: Screening cluster_confirmation Tier 2: Confirmation Sample Collection Sample Collection Sample Preparation (Screening) Sample Preparation (Screening) Sample Collection->Sample Preparation (Screening) Immunoassay (ELISA) Immunoassay (ELISA) Sample Preparation (Screening)->Immunoassay (ELISA) Presumptive Positive Presumptive Positive Immunoassay (ELISA)->Presumptive Positive Negative Negative Immunoassay (ELISA)->Negative Sample Preparation (Confirmation) Sample Preparation (Confirmation) Presumptive Positive->Sample Preparation (Confirmation) Reporting Reporting Negative->Reporting LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Confirmation)->LC-MS/MS Analysis Confirmed Positive Confirmed Positive LC-MS/MS Analysis->Confirmed Positive Confirmed Negative Confirmed Negative LC-MS/MS Analysis->Confirmed Negative Confirmed Positive->Reporting Confirmed Negative->Reporting

Caption: A typical two-tiered workflow for NPS detection.

Detailed Protocols: From Sample to Result

The following sections provide detailed, step-by-step methodologies for the key stages of NPS analysis. These protocols are intended as a starting point and should be optimized and validated for the specific analytes and matrices in your laboratory.

Part 1: Sample Preparation – The Critical First Step

The choice of sample preparation technique is crucial for removing matrix interferences and concentrating the analytes of interest.[3][8] The optimal method will depend on the matrix (blood, urine, oral fluid) and the physicochemical properties of the target NPS.

Protocol 1: Protein Precipitation for Whole Blood (A Rapid Approach)

This method is fast and suitable for a broad range of analytes but may be less effective at removing all matrix interferences compared to other techniques.[9]

  • Aliquot: Transfer 100 µL of whole blood to a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing.

Protocol 2: Solid-Phase Extraction (SPE) for Urine (A Cleaner Extract)

SPE provides a cleaner extract than protein precipitation and is well-suited for urine samples.[2]

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard and 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0). For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase may be required prior to extraction.[10]

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 1 M acetic acid, and then 1 mL of methanol to remove interferences.[11]

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE) for Oral Fluid

SLE is an efficient technique for extracting a wide range of NPS from the viscous matrix of oral fluid.[12]

  • Sample Pre-treatment: Mix 100 µL of oral fluid/buffer mixture with 20 µL of internal standard.[12]

  • Sample Loading: Load the pre-treated sample onto a 1 mL SLE cartridge and allow it to absorb for 5 minutes.

  • Elution: Elute the analytes by gravity with two 1 mL aliquots of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Part 2: Immunoassay (ELISA) for Screening

The following is a general protocol for a competitive ELISA, which is a common format for small molecule detection. Always refer to the specific manufacturer's instructions for the chosen kit.

Protocol 4: Competitive ELISA for NPS Screening

  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.

  • Sample Dilution: Dilute patient samples as required.

  • Plate Loading: Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the microtiter plate.

  • Enzyme Conjugate Addition: Add 50 µL of the enzyme-labeled drug conjugate to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.

  • Read Plate: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The color intensity is inversely proportional to the concentration of the analyte in the sample.

Table 1: Example Cross-Reactivity Data for Novel Benzodiazepines with a Commercial ELISA Kit

CompoundConcentration for Positive Result (ng/mL)% Cross-Reactivity (relative to Oxazepam)
Oxazepam100100%
Diclazepam15067%
Flubromazepam20050%
Etizolam>1000<10%

Data is illustrative and will vary between different ELISA kits and manufacturers. It is essential to validate the cross-reactivity of your specific assay with relevant NPS standards.[1][13]

Part 3: LC-MS/MS for Confirmation

The following provides an example of LC-MS/MS parameters for the analysis of fentanyl analogues. These parameters will require optimization for other NPS classes.

Protocol 5: LC-MS/MS Analysis of Fentanyl Analogues in Whole Blood

Liquid Chromatography Parameters: [6][14][15]

  • Column: A reversed-phase column with a biphenyl or C18 stationary phase is commonly used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry Parameters: [14][15]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis. For each analyte, at least two MRM transitions (a precursor ion and two product ions) should be monitored for confident identification.

  • Collision Energy and other MS parameters: These will need to be optimized for each specific analyte and instrument.

Table 2: Example MRM Transitions for Selected Fentanyl Analogues

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fentanyl337.2188.1105.1
Acetylfentanyl323.2188.1105.1
Carfentanil395.2304.2235.1
Furanylfentanyl375.2188.1105.1

These values are illustrative and should be experimentally determined on your instrument.

Method Validation: Ensuring Trustworthiness

A rigorous method validation is essential to ensure the reliability and defensibility of your results. Validation should be performed according to established guidelines, such as those from the American Academy of Forensic Sciences (AAFS) Standards Board.[16]

Key Validation Parameters:

  • Selectivity/Specificity: The ability of the method to differentiate the analyte from other substances in the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement between repeated measurements, respectively.

  • Matrix Effects: The influence of co-eluting substances from the matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Diagram of the LC-MS/MS Principle

LCMSMS_Principle LC Column LC Column Ion Source (ESI) Ion Source (ESI) LC Column->Ion Source (ESI) Eluent Quadrupole 1 (Q1) Quadrupole 1 (Q1) Ion Source (ESI)->Quadrupole 1 (Q1) Ions Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Precursor Ion Selection Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Fragmentation Detector Detector Quadrupole 3 (Q3)->Detector Product Ion Selection Data System Data System Detector->Data System Signal

Caption: The principle of LC-MS/MS for targeted analysis.

Conclusion: A Dynamic and Collaborative Approach

The detection of NPS is a dynamic field that requires continuous adaptation and innovation. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods. Collaboration between laboratories, sharing of data and reference standards, and staying informed about emerging NPS trends are crucial for collectively addressing this public health challenge. By adhering to rigorous scientific principles and maintaining a proactive approach, the scientific community can enhance its capabilities to detect and characterize these ever-evolving substances.

References

  • Strayer, D. L., et al. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega, 3(1), 889-898. [Link]

  • Cieri, G. E., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 45(9), 1084-1091. [Link]

  • Gerace, E., et al. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Molecules, 26(25), 7701. [Link]

  • Cieri, G. E., Mohr, A. L. A., Mastrovito, R., & Logan, B. K. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, bkae018. [Link]

  • SCIEX. (n.d.). Quantitative analysis of fentanyl and analogues in human whole blood. [Link]

  • Gerace, E., et al. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Molecules, 26(25), 7701. [Link]

  • Adamowicz, P., & Lech, T. (2020). Screening procedure for 38 fentanyl analogues and five other new opioids in whole blood by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 12(4), 527-539. [Link]

  • Al-Safi, S. A., & Al-Saeed, W. M. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 11(9), 258. [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2021). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A, 1635, 461615. [Link]

  • Al-Safi, S. A., & Al-Saeed, W. M. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 11(9), 258. [Link]

  • Lab Manager. (2022, June 1). How to Test for New Psychoactive Substances. [Link]

  • Strayer, D. L., et al. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega, 3(1), 889-898. [Link]

  • Concheiro, M., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 7, 196. [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. [Link]

  • Coulter, C., et al. (2009). Evaluation of Four Immunoassay Screening Kits for the Detection of Benzodiazepines in Urine. Journal of Analytical Toxicology, 33(3), 136-142. [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2021). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A, 1635, 461615. [Link]

  • dos Santos, N. A., et al. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Journal of Chromatography B, 1233, 124019. [Link]

  • News-Medical. (2020, November 3). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. [Link]

  • Øiestad, E. L., et al. (2025). Validation of an LC-MS/MS Method for Analysis of 58 Drugs of Abuse in Oral Fluid and Method Comparison with an Established LC-HRMS Method. Journal of Analytical Toxicology, 49(1), 14-25. [Link]

  • Glicksberg, A., et al. (2025). Automated and Fully Validated High‐Throughput LC‐MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions. Journal of Forensic Sciences. [Link]

  • Krotulski, A. J., & Logan, B. K. (2018). Development and Validation of Two Innovative Quantitative Liquid Chromatography Tandem Mass Spectrometry Methods for Forensic Toxicology Laboratories. [Link]

  • American Academy of Forensic Sciences Standards Board. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • Restek Corporation. (n.d.). A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. [Link]

  • Øiestad, E. L., et al. (2025). Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method. Journal of Analytical Toxicology, 49(1), 14-25. [Link]

  • Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions. [Link]

  • EnCor Biotechnology Inc. (n.d.). Protein Precipitation Using Ammonium Sulfate. [Link]

  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Kendrick Labs. (n.d.). Ethanol Precipitation of Protein: Protocol and % Recovery. [Link]

  • Garneau, B., et al. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. SOFT 2015 Proceedings. [Link]

  • SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. [Link]

  • Dasgupta, A. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(1-phenylethyl)cyclopropylethylamine

The following technical support guide is designed for researchers and process chemists working on the synthesis of N-(1-phenylethyl)-2-cyclopropylethylamine . This guide prioritizes reductive amination (the most converge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working on the synthesis of N-(1-phenylethyl)-2-cyclopropylethylamine .

This guide prioritizes reductive amination (the most convergent route) and nucleophilic substitution (the robust alternative), addressing specific failure modes like cyclopropane ring opening, steric hindrance, and over-alkylation.

Case ID: OPT-AMINE-092 Status: Active Analyst: Senior Application Scientist

Executive Summary & Strategic Decision Matrix

The synthesis of N-(1-phenylethyl)cyclopropylethylamine involves coupling a chiral amine (1-phenylethylamine) with a cyclopropyl-ethyl motif. The primary challenge is preserving the cyclopropane ring (sensitive to strong acids and catalytic hydrogenation) and managing the steric hindrance of the secondary amine formation.

Synthetic Route Selector

Use the following decision tree to select the optimal protocol based on your available starting materials.

SynthesisStrategy Start Select Precursors Q1 Is Cyclopropylacetaldehyde available/stable? Start->Q1 RouteA ROUTE A: Reductive Amination (Preferred) Q1->RouteA Yes (or in situ) RouteB ROUTE B: Direct Alkylation (Robust Alternative) Q1->RouteB No (Only Halide available) PrecursorA Precursors: 1-Phenylethylamine + Cyclopropylacetaldehyde RouteA->PrecursorA PrecursorB Precursors: 1-Phenylethylamine + 2-Cyclopropylethyl bromide RouteB->PrecursorB Crit1 Critical Control: Use STAB or Ti(OiPr)4 Avoid H2/Pd PrecursorA->Crit1 Crit2 Critical Control: Excess Amine (3-5 eq) to stop over-alkylation PrecursorB->Crit2 Final Target Molecule: N-(1-phenylethyl)cyclopropylethylamine Crit1->Final High Yield Mono-alkylation Crit2->Final Requires Separation of excess amine

Figure 1: Decision matrix for selecting the synthetic pathway based on precursor stability and availability.

Protocol A: Reductive Amination (Optimized)

Context: This is the most atom-economical route. However, cyclopropylacetaldehyde is prone to polymerization. It is best generated in situ (e.g., Dess-Martin oxidation of the alcohol) or used immediately after distillation.

Core Protocol
  • Imine Formation: Mix 1-phenylethylamine (1.0 eq) and cyclopropylacetaldehyde (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

  • Water Scavenging (Crucial): Add Ti(OiPr)4 (Titanium isopropoxide, 1.2 eq) if imine formation is sluggish due to sterics. Stir at RT for 2-4 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (STAB, 1.5 eq) portion-wise.

  • Quench: Quench with saturated NaHCO3 (or NaOH if Ti(OiPr)4 was used, to break the titanate complex).

Troubleshooting Guide (Q&A)

Q: My yield is low (<40%), and I see unreacted amine. What went wrong? A: The imine formation likely failed to reach equilibrium before the reducing agent was added.

  • Fix: Use Ti(OiPr)4 as a Lewis acid and water scavenger. It coordinates to the carbonyl oxygen, increasing electrophilicity and shifting the equilibrium toward the imine.

  • Reference: This modification is standard for sterically hindered amines (Mattson et al., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Q: Can I use Catalytic Hydrogenation (H2, Pd/C) to reduce the imine? A: NO.

  • Reason: The cyclopropane ring is structurally similar to a double bond (high ring strain, ~27.5 kcal/mol). Pd/C often catalyzes the hydrogenolysis (ring opening) of cyclopropanes to propyl groups.

  • Alternative: Use chemical hydrides like NaBH(OAc)3 or NaBH3CN which are chemoselective for the imine and leave the cyclopropane ring intact.

Q: The reaction mixture turned into a gel during workup. How do I filter it? A: You likely used Ti(OiPr)4. The titanium byproducts form a gelatinous precipitate with water.

  • Fix: Quench the reaction with 1N NaOH or a solution of Rochelle's Salt (Sodium potassium tartrate). Stir vigorously for 1 hour until two clear layers form. The tartrate chelates the titanium, solubilizing it in the aqueous layer.

Protocol B: Direct Alkylation (Nucleophilic Substitution)

Context: Used when the aldehyde is unavailable. This reaction follows an S_N2 mechanism.[6]

Core Protocol
  • Setup: Dissolve 1-phenylethylamine (3.0 - 5.0 equivalents ) in Acetonitrile (ACN) or DMF.

  • Base: Add K2CO3 (2.0 eq) or DIPEA.

  • Addition: Add 2-cyclopropylethyl bromide (1.0 eq) dropwise via syringe pump over 1 hour at 60°C.

  • Workup: Evaporate solvent, partition between Water/EtOAc.

Troubleshooting Guide (Q&A)

Q: I am observing significant amounts of tertiary amine (dialkylated product). A: This is the classic "polyalkylation" problem. The secondary amine product is often more nucleophilic than the primary amine starting material.

  • Fix 1 (Stoichiometry): You must use a large excess of the primary amine (1-phenylethylamine). We recommend 3 to 5 equivalents . The unreacted starting material can be recovered by distillation or chromatography.

  • Fix 2 (Solvent): Switch to a more polar protic solvent like Ethanol (if solubility permits and temp is managed), which can solvate the amine lone pair via H-bonding, slightly reducing nucleophilicity, though ACN is standard for S_N2.

Q: The reaction is extremely slow with the bromide. A: The cyclopropyl group adds steric bulk, and the bromide might be a poor leaving group.

  • Fix: Add a catalytic amount of NaI (Sodium Iodide, 10 mol%) (Finkelstein reaction). This converts the alkyl bromide to the more reactive alkyl iodide in situ.

Reagent Compatibility & Chemoselectivity[12]

Use this table to verify your reagent choices against the stability of the cyclopropane ring and the chiral center.

Reagent / ConditionCyclopropane StabilityChiral Center Stability (1-Phenylethyl)Recommendation
H2 / Pd-C Unstable (Ring Opening)StableAVOID
NaBH(OAc)3 (STAB) StableStableHIGHLY RECOMMENDED
LiAlH4 StableStableGood for amide reduction route
HCl (conc, hot) Unstable (Ring Opening)StableAvoid prolonged heating in strong acid
Ti(OiPr)4 StableStableRecommended for imine formation
NaH (Sodium Hydride) StableRisk of Racemization Use with caution (can deprotonate benzylic position)

Advanced Troubleshooting: Stereochemistry

Q: I am worried about racemization of the 1-phenylethyl group. A: The benzylic hydrogen in the 1-phenylethyl group is somewhat acidic, but standard reductive amination conditions (pH 5-6) or mild alkylation (K2CO3) will not cause racemization.

  • Risk Zone: Racemization typically requires strong bases (LDA, NaH) or radical conditions.

  • Verification: Check the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column) or by derivatizing with Mosher's acid chloride.

Workflow Visualization: Troubleshooting Reductive Amination

Troubleshooting Start Start: Reductive Amination Low Yield / Impurities CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine ImineNo Imine NOT formed/Low CheckImine->ImineNo ImineYes Imine Formed Well CheckImine->ImineYes Action1 Add Ti(OiPr)4 (Water Scavenger) ImineNo->Action1 Action2 Check Reducing Agent ImineYes->Action2 Q_Ring Is Cyclopropane Ring Intact? Action2->Q_Ring RingNo Ring Opened (Propyl group seen) Q_Ring->RingNo RingYes Ring Intact Q_Ring->RingYes FixRing Switch from H2/Pd to NaBH(OAc)3 RingNo->FixRing CheckpH Check pH (Optimum 5-6) RingYes->CheckpH

Figure 2: Troubleshooting logic flow for optimizing the reductive amination step.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][13]

    • Core authority for using STAB in secondary amine synthesis.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Validates the use of Titanium additives for hindered amines.
  • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 89(1), 165–198.

    • Detailed review on the stability and reactivity of cyclopropane rings.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

    • Mechanistic insight into borohydride reductions.

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 1-Cyclopropylalkyl-1-amines

Ticket Status: OPEN Subject: Optimization of Yield and Stability in Cyclopropylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Yield and Stability in Cyclopropylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-cyclopropylalkyl-1-amines presents a unique paradox: the cyclopropane ring is pharmacologically valuable for its metabolic stability and conformational rigidity (e.g., in NMDA antagonists or antivirals), yet it is chemically fragile during synthesis.

Common yield-killing pitfalls include:

  • Ring Opening: Acid-catalyzed homo-Michael addition during reductive amination.

  • Titanium Emulsions: Loss of product during workup in Kulinkovich-type reactions.

  • Stereochemical Erosion: Poor diastereocontrol during nucleophilic addition to imines.

This guide treats your synthetic workflow as a troubleshooting ticket. Select the module below that matches your current synthetic route.

Module A: The Kulinkovich-Szymoniak Reaction

Route: Nitriles (


) 

Primary 1-Cyclopropylamines Core Mechanism: Titanium-mediated reductive cyclopropanation using Grignard reagents.[1][2]
The Protocol

This reaction transforms a nitrile into a primary cyclopropylamine using


 and stoichiometric 

. It is the most direct route but suffers from fickle reproducibility if the "Titanium Window" is missed.

Optimized Workflow:

  • Ligand Exchange:

    
     reacts with 
    
    
    
    to form a titanacyclopropane.
  • Insertion: The nitrile inserts into the titanacycle to form an azatitanacyclopentene.

  • Ring Contraction: Critical Step. A Lewis acid (

    
    ) triggers the rearrangement to the cyclopropylamine.
    
Troubleshooting Guide (Q&A)

Q: My reaction mixture turns black/dark brown, but I recover starting material (Nitrile).

  • Diagnosis: Premature decomposition of the titanacyclopropane.

  • Root Cause: The Grignard reagent was added too quickly or at too high a temperature, causing the titanacycle to polymerize or decompose before trapping the nitrile.

  • Corrective Action: Add

    
     dropwise over 1 hour at room temperature (not 
    
    
    
    ). The slow addition ensures the steady-state concentration of the active titanacycle matches the nitrile consumption rate.

Q: I see the intermediate imine, but the yield of the amine is <30%.

  • Diagnosis: Failed ring contraction.

  • Root Cause: The azatitanacyclopentene is stable. It requires a Lewis acid push to contract.

  • Corrective Action: After the Grignard addition is complete, add 1.5 - 2.0 equivalents of

    
    . This coordinates to the nitrogen, weakening the Ti-N bond and driving the ring closure.
    

Q: My isolated yield is low due to a thick white emulsion during workup.

  • Diagnosis: Titanium hydroxide gel formation.

  • Corrective Action: Do not use a standard aqueous quench.

    • Method A (Rochelle Salt): Quench with saturated aqueous potassium sodium tartrate and stir vigorously for 2 hours. The Ti coordinates to the tartrate, entering the aqueous layer as a clear solution.

    • Method B (Basic Workup): Quench with minimal water, then add 15% NaOH. This precipitates

      
       as a granular white solid that can be filtered off (Celite), leaving the amine in the organic filtrate.
      
Mechanistic Visualization

KulinkovichSzymoniak cluster_0 Critical Failure Point Start Nitrile (R-CN) Azatitanacycle Azatitanacyclopentene (Stable Intermediate) Start->Azatitanacycle + EtMgBr / Ti(OiPr)4 Ti_Complex Titanacyclopropane (Active Species) Ti_Complex->Azatitanacycle Insertion LewisAcid Lewis Acid Activation (BF3·OEt2) Azatitanacycle->LewisAcid Ring Contraction Product 1-Cyclopropylamine LewisAcid->Product Hydrolysis

Caption: The Kulinkovich-Szymoniak pathway requires Lewis Acid activation to exit the stable Azatitanacycle trap.

Module B: Reductive Amination of Cyclopropyl Ketones

Route: Cyclopropyl Ketones


 Secondary/Tertiary Amines
Core Issue:  Acid-catalyzed ring opening (Homo-Michael Addition).
The Protocol

Standard reductive amination uses


 at pH 5-6. Do not use this for cyclopropyl ketones.  The acidic conditions will open the ring to form linear aliphatic amines.

The "Mattson-Bhattacharyya" Protocol: Use Titanium(IV) isopropoxide as a Lewis acid and dehydrating agent. This allows the formation of the imine under neutral conditions, followed by reduction with


 (which is usually too basic for standard reductive aminations, but works here because the imine is pre-formed).
Comparative Data: Reducing Agents
Reducing AgentpH ConditionsRing IntegrityYieldRecommendation

/ AcOH
Acidic (pH 5)Poor (Ring Opening)30-50%⛔ AVOID

Weakly AcidicModerate50-70%⚠️ RISKY

+

Neutral Excellent 85-95% PREFERRED
Troubleshooting Guide (Q&A)

Q: The reaction mixture solidified before I added the borohydride.

  • Diagnosis: High concentration of titanium-amine complex.

  • Corrective Action: This is normal.

    
     acts as a water scavenger. If stirring stops, dilute with absolute ethanol before adding 
    
    
    
    . The solidification actually indicates successful imine formation.

Q: I am seeing alcohol byproducts (reduction of the ketone) instead of the amine.

  • Diagnosis: Incomplete imine formation before reduction.

  • Corrective Action: Ensure the "Aging Period" is sufficient. Stir the Ketone + Amine +

    
     neat (or in minimal THF) for at least 6-12 hours before adding the reducing agent. This ensures thermodynamic conversion to the imine.
    

Module C: Stereoselective Synthesis (Ellman Auxiliary)

Route: Cyclopropyl Ketones + Sulfinamide


 Chiral Amines
Core Advantage:  High diastereomeric ratio (dr > 95:5).
The Protocol

Condensation of tert-butanesulfinamide with a cyclopropyl ketone, followed by Grignard addition.

Troubleshooting Guide (Q&A)

Q: Low conversion during the condensation step.

  • Diagnosis: Steric hindrance of the cyclopropyl group.

  • Corrective Action: Standard dehydrating agents (

    
    ) fail here. You must use 
    
    
    
    or
    
    
    (2-3 equivalents) in refluxing THF. The titanium activates the carbonyl oxygen.

Q: Poor diastereoselectivity (dr < 80:20) during Grignard addition.

  • Diagnosis: Disruption of the chelating transition state.

  • Root Cause: Using coordinating solvents (THF) during the Grignard addition disrupts the rigid 6-membered transition state required for high stereocontrol.

  • Corrective Action:

    • Perform the Grignard addition in DCM (Dichloromethane) or Toluene (non-coordinating).

    • Pre-mix the Grignard reagent with

      
       (Trimethylaluminum) to form a more rigid "ate" complex before adding to the sulfinyl imine.
      
Decision Logic for Method Selection

MethodSelection Start Start: Target Molecule IsPrimary Is it a Primary Amine? Start->IsPrimary Source Starting Material? IsPrimary->Source Yes Reductive Method B: Ti-Reductive Amination IsPrimary->Reductive No (Secondary/Tertiary) Chiral Need Stereocontrol? Source->Chiral Ketone Kulinkovich Method A: Kulinkovich-Szymoniak Source->Kulinkovich Nitrile Curtius Method D: Curtius Rearrangement Source->Curtius Carboxylic Acid Chiral->Reductive No (Racemic) Ellman Method C: Ellman Auxiliary Chiral->Ellman Yes (Enantiopure)

Caption: Decision tree for selecting the optimal synthetic route based on substrate and stereochemical needs.

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][4] The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[3][4] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. Link

Sources

Troubleshooting

optimization of chiral HPLC separation for phenylethylamine analogs

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chiral Separations Unit Subject: Technical Guide: Optimization of Chiral HPLC for Phenylethylamine (PEA) Analogs Introduction Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chiral Separations Unit Subject: Technical Guide: Optimization of Chiral HPLC for Phenylethylamine (PEA) Analogs

Introduction

Welcome to the Chiral Separation Support Hub. Phenylethylamine (PEA) analogs—including amphetamines, catecholamines, and trace amines—present a unique chromatographic challenge. Their basic nitrogen atom acts as a "double agent," essential for chiral recognition yet prone to non-specific binding with residual silanols on the stationary phase.

This guide moves beyond generic protocols. It focuses on the mechanistic divergence required for separating primary amines (e.g., Amphetamine) versus secondary/tertiary amines (e.g., Methamphetamine, MDMA).

Module 1: The Decision Matrix (Column Selection)

The most common error in PEA method development is applying a "one-size-fits-all" column strategy. The structural class of the amine dictates the stationary phase.

The Primary Amine Pathway (Crown Ethers)

For primary amines (


), the Crown Ether  phase (e.g., Daicel CROWNPAK® CR(+)/CR(-)) is the gold standard.
  • Mechanism: The crown ether forms a host-guest inclusion complex with the ammonium ion (

    
    ).
    
  • Critical Condition: The mobile phase must be acidic (pH 1.0–2.[1]0) to ensure the amine is fully protonated.

  • Why it fails for others: Secondary and tertiary amines are sterically hindered and cannot fit into the crown ether "cage," leading to zero retention or lack of resolution.

The General Pathway (Polysaccharides)

For secondary/tertiary amines (or primary amines requiring normal phase), Immobilized Polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) are required.

  • Mechanism: Hydrogen bonding, dipole-dipole, and

    
     interactions.
    
  • Critical Condition: The mobile phase usually requires a basic additive to keep the amine neutral (

    
    ) and suppress silanol ionization.
    
Visualization: Column Selection Logic

ColumnSelection Start Start: Analyze PEA Analog Structure AmineType Amine Classification? Start->AmineType Primary Primary Amine (e.g., Amphetamine) AmineType->Primary Unsubstituted N SecTert Secondary/Tertiary Amine (e.g., Methamphetamine, MDMA) AmineType->SecTert N-Methyl, etc. Crown Route A: Crown Ether (CROWNPAK CR+) Primary->Crown Preferred (High Selectivity) Poly Route B: Polysaccharide (CHIRALPAK IA/IB/IC) Primary->Poly Alternative SecTert->Crown NOT RECOMMENDED (No Inclusion Complex) SecTert->Poly Required MP_Crown Mobile Phase: Aqueous HClO4 (pH 1.5) + MeOH Crown->MP_Crown MP_Poly Mobile Phase: Hexane/EtOH + 0.1% DEA/EDA Poly->MP_Poly

Figure 1: Decision tree for selecting the stationary phase based on the nitrogen substitution of the phenylethylamine analog.

Module 2: Mobile Phase Optimization (The "Secret Sauce")

The success of your separation hinges on the additive. An incorrect additive state leads to the "PEA Tailing Death Spiral."

Additive Strategy Table
Column TypeTarget AnalytePrimary AdditiveRole of Additive"Power User" Tip
Crown Ether (CR+)Primary AminesPerchloric Acid (

)
Protonates amine to

for inclusion complex.
Avoid TFA if detection is <210nm (UV cutoff). Methanol reduces retention of hydrophobic analogs.[1][2]
Polysaccharide (IA/IB)All AminesDiethylamine (DEA) (0.1%)Basifies mobile phase; blocks silanols.If DEA fails, switch to Ethylenediamine (EDA) . It is a bidentate blocker and often sharpens peaks significantly.
Polysaccharide (RP Mode)All AminesBicarbonate / Borate (pH 9.0)High pH suppresses amine protonation.Only use on immobilized columns (IA-3, IB-3) or high-pH stable columns (e.g., Lux Amp).
Protocol: Mobile Phase Preparation
  • The "Memory Effect" Warning: Never switch a coated column (e.g., AD-H, OD-H) from a basic additive to an acidic one without extensive flushing. For PEAs, dedicate specific columns to basic mode to prevent hysteresis.

  • Online vs. Premix: Always pre-mix your additives into the organic/aqueous portion. Online mixing (via pump) often results in baseline ripples at high sensitivity due to viscosity differences in additive-rich zones.

Module 3: Troubleshooting Guides (Q&A)

Q1: I am using a Chiralpak IA column for a secondary amine. The enantiomers are separating, but the peaks are tailing severely (As > 1.5). Increasing DEA didn't help.

  • Diagnosis: While DEA is good, it may not be strong enough to shield the specific silanol activity of your silica batch, or the amine is interacting with the carbamate backbone itself.

  • The Fix: Switch to Ethylenediamine (EDA) at 0.1% in the mobile phase. EDA is structurally similar to many PEA backbones and acts as a more effective competitive blocker for the active sites.

    • Caution: EDA is more reactive; ensure you flush the system with ethanol immediately after the sequence.

Q2: I am using a Crownpak CR(+) column for amphetamine. My retention times are drifting shorter with every injection.

  • Diagnosis: This is often a temperature or equilibration issue . Crown ether inclusion complexes are highly exothermic. As the column heats up (even from friction at high flow), retention decreases.

  • The Fix:

    • Thermostat the column strictly (e.g., 5°C to 25°C). Lower temperatures dramatically increase resolution on Crown columns.

    • Ensure your sample diluent matches the mobile phase (pH 1.5). Injecting a neutral sample disturbs the local pH equilibrium at the head of the column.

Q3: I see "Ghost Peaks" or system peaks interfering with my minor enantiomer.

  • Diagnosis: PEAs are "sticky." They adsorb to stainless steel and Vespel rotor seals, eluting later when the gradient or solvent wave hits.

  • The Fix:

    • Implement a Needle Wash with 0.1% Formic Acid in MeOH (if using RP) or 0.1% DEA in IPA (if using NP).

    • Switch to PEEK tubing for the post-column to detector flow path if possible.

Module 4: Advanced Screening Workflow

When a new PEA analog arrives, do not guess. Follow this self-validating loop.

ScreeningLoop Input New PEA Analog Step1 Check Structure: Primary Amine? Input->Step1 BranchCrown Yes: Screen CR(+) (pH 1.5 HClO4) Step1->BranchCrown Primary BranchPoly No: Screen IA/IB/IC (Hex/EtOH/DEA) Step1->BranchPoly Sec/Tert Decision Res > 1.5? BranchCrown->Decision BranchPoly->Decision Success Validate Method Decision->Success Yes Fail Optimize Decision->Fail No Opt1 Crown: Lower Temp or add MeOH Fail->Opt1 If Crown Opt2 Poly: Switch Modifier (IPA vs EtOH) Fail->Opt2 If Poly Opt1->Decision Opt2->Decision

Figure 2: The iterative screening workflow for new phenylethylamine analogs.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.).[1] Chiralpak IA / IB / IC Instruction Manuals (Immobilized Series). Retrieved from [Link]

  • Phenomenex. (2022). High pH Chiral Separations of Amphetamine and Substituted Amphetamines. Technical Note TN-1214. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. (Contextual grounding for Crown Ether mechanism).

Sources

Optimization

preventing side reactions in the synthesis of secondary amines

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for secondary amine synthesis. As a Senior Application Scientist, I understand that the sele...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for secondary amine synthesis. As a Senior Application Scientist, I understand that the selective synthesis of secondary amines is a frequent challenge in medicinal and process chemistry. Side reactions often lead to complex product mixtures, difficult purifications, and reduced yields. This guide is designed to provide practical, in-depth solutions to common problems encountered during these syntheses, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.

FAQs: Troubleshooting Common Side Reactions

This section addresses specific issues in a question-and-answer format, providing both quick solutions and detailed explanations.

Category 1: Controlling Over-Alkylation in Direct Alkylation
Question 1: I'm trying to synthesize a secondary amine by reacting a primary amine with an alkyl halide, but I'm getting a significant amount of the tertiary amine and even some quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: Over-alkylation is a classic problem in direct amine alkylation because the secondary amine product is often more nucleophilic than the primary amine starting material.[1][2] This creates a "runaway" reaction where the product competes for the alkylating agent.[2] Here are several strategies to favor selective mono-alkylation:

  • Stoichiometric Control: The simplest approach is to use a large excess of the primary amine relative to the alkylating agent.[2][3] This increases the probability that the alkylating agent will react with the more abundant starting material. While effective, this can be wasteful if the amine is valuable.[2]

  • Choice of Base and Solvent: The base is critical. Sterically hindered, non-nucleophilic bases are preferred. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have demonstrated high selectivity for mono-N-alkylation.[2][4] The solvent can also play a role; for example, ionic liquids have been shown to reduce over-alkylation.[5]

  • Steric Hindrance: If your substrates allow, increasing steric bulk on either the amine or the alkylating agent can slow down the second alkylation step.[1][6][7][8] The formation of a tertiary amine from a secondary amine is generally slower due to increased steric hindrance around the nitrogen atom.[1]

  • Use of Protecting Groups: A robust method is to use a protecting group. By temporarily "blocking" the amine, you can perform the alkylation and then deprotect to reveal the desired secondary amine. This approach offers excellent control.[3][9]

StrategyPrincipleAdvantagesDisadvantages
Excess Amine Statistical probabilitySimple, no extra reagentsPoor atom economy, difficult for valuable amines
Cesium Base Promotes selective deprotonationHigh selectivity for mono-alkylationHigher cost of reagents
Protecting Groups Controlled, stepwise synthesisExcellent selectivity, high purityAdds two steps (protection/deprotection) to the synthesis
Question 2: What are the best protecting groups for this purpose, and how do I choose one?

Answer: The ideal protecting group is one that is easy to install, stable to the alkylation conditions, and easy to remove without affecting other functional groups. Carbamates are the most popular choice for amine protection.[9]

  • Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride. It's stable to many reaction conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[9][10]

  • Cbz (carboxybenzyl): Installed using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C), which is a mild method.[9]

  • Sulfonamides (e.g., Nosyl, Tosyl): Groups like o-nitrobenzenesulfonyl (oNBS) can be used. They are stable but often require specific, sometimes harsh, conditions for removal, such as using thiols and a base.[11][12]

  • Gabriel Synthesis (Phthalimide): For preparing primary amines, the Gabriel synthesis uses phthalimide as an ammonia surrogate to prevent over-alkylation.[13][14] While its primary use is for making primary amines, the principle of using a protected nitrogen nucleophile is highly relevant.[13]

The choice depends on the overall synthetic route and the stability of other functional groups in your molecule.

Category 2: Optimizing Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing secondary amines, as it avoids many of the over-alkylation issues of direct alkylation.[15] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced.[16][17]

Question 3: My reductive amination is sluggish, and I'm recovering my starting aldehyde/ketone. What's going wrong?

Answer: This issue typically points to problems with the first step of the reaction: imine formation.

  • pH Control: Imine formation is acid-catalyzed but reversible.[18][19] The optimal pH is typically mildly acidic (around 4-6).[15][18] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[18] If the pH is too high, there isn't enough acid to catalyze the dehydration of the carbinolamine intermediate.[18] Adding a catalytic amount of acetic acid is common practice, especially with less reactive ketones.[16][20]

  • Water Removal: The formation of an imine from an aldehyde/ketone and an amine releases a molecule of water.[19] Since the reaction is reversible, removing this water can drive the equilibrium toward the imine product.[21] This can be achieved by using a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or through azeotropic distillation with a Dean-Stark apparatus.[21]

Question 4: I'm seeing the reduction of my starting carbonyl compound to an alcohol instead of the desired amine. How can I improve selectivity?

Answer: This is a common side reaction that depends heavily on the choice of reducing agent. The key is to use a reagent that is selective for the iminium ion over the carbonyl group.

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[16][20][22] It is a mild and selective reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones.[20][23] This allows the imine/iminium ion to form in situ and be immediately reduced.[20]

  • Avoid Harsh Reducing Agents: A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting carbonyl.[15] While it can be used, the reaction often requires a two-step procedure: first, allow the imine to form completely, and then add the NaBH₄.[15]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reagent that is stable in mildly acidic conditions.[15][24] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is now generally preferred.[22]

Reducing AgentSelectivity (Iminium vs. Carbonyl)Optimal ConditionsKey Considerations
NaBH(OAc)₃ (STAB) HighOne-pot, mildly acidic (AcOH catalyst)Preferred choice for selectivity and safety.[22] Water sensitive.[22]
NaBH₃CN HighOne-pot, pH 4-6Effective, but generates toxic cyanide waste.[15][22]
NaBH₄ Low to ModerateTypically two-step; requires imine pre-formationCan reduce starting carbonyl.[15][25] Less expensive.
H₂/Catalyst (e.g., Pd/C) HighTwo-step; requires imine isolation"Green" option, but may require pressure and can reduce other functional groups.[17]
Category 3: Challenges in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, particularly for aryl amines.[26]

Question 5: My Buchwald-Hartwig reaction is not working. I'm seeing starting material decomposition or dehalogenation of my aryl halide. What should I check?

Answer: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent.

  • Ligand Choice: This is often the most critical parameter. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[26] Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often required, especially for challenging substrates like aryl chlorides.[27] The choice of ligand depends on the specific amine and aryl halide being coupled.[27][28]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common but can be incompatible with base-sensitive functional groups like esters.[27] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates, though they may require higher temperatures or more active catalyst systems.[27]

  • Oxygen-Free Conditions: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

  • Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure your aryl halide and amine are pure.

Caption: A logical guide to troubleshooting Buchwald-Hartwig amination failures.

Detailed Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using a Cesium Base

This protocol is adapted from methodologies favoring selective mono-alkylation of primary amines.[2][4]

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary amine (1.2 equivalents), cesium carbonate (Cs₂CO₃, 1.5 equivalents), and anhydrous DMF.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.0 equivalent) dropwise to the suspension.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the alkyl halide is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is based on the highly selective procedure developed by Abdel-Magid et al.[16][20]

  • Reagent Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[16]

  • Imine Formation: If the amine is provided as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation. For less reactive ketones, add 1 equivalent of glacial acetic acid to catalyze imine formation.[16]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.5 equivalents) to the mixture in one portion.[16]

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Mechanistic Insights

Understanding the underlying mechanisms is key to rational problem-solving.

The Reductive Amination Pathway and Competing Reactions

The reaction proceeds through two key stages: (1) formation of an iminium ion and (2) its subsequent reduction. The selectivity of the reducing agent is paramount.

G Start Aldehyde/Ketone + Primary Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine + H⁺, -H₂O (Reversible) Alcohol Side Product: Alcohol Start->Alcohol Reduction by NaBH₄ (Slow, but possible) Iminium Iminium Ion (R₂C=N⁺HR') Carbinolamine->Iminium Dehydration SecondaryAmine Desired Secondary Amine Iminium->SecondaryAmine Reduction by NaBH(OAc)₃ (Fast)

Caption: Mechanism of reductive amination highlighting the desired path versus a key side reaction.

The mild nature of NaBH(OAc)₃ ensures that the reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl, thus minimizing alcohol byproduct formation.[20][23]

References
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Books.
  • Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate. [Link]

  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Selective Reduction of Secondary Amides to Imines Catalysed by Schwartz's Reagent. Research Portal. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida Scholar Commons. [Link]

  • Formation of Imines and Enamines. Chemistry Steps. [Link]

  • Preparation of Amines. Chemistry Steps. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 21.4. Imine formation. Organic Chemistry II - Lumen Learning. [Link]

  • Mild and Selective Synthesis of Secondary Amines Direct from the Coupling of Two Aldehydes with Ammonia. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Oxford Academic. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • imine preparation & formation mechanism. YouTube. [Link]

  • Imine formation-Typical procedures. OperaChem. [Link]

  • Reactions of Amines. Jasperse. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Profiling of (1-Cyclopropylethyl)(1-phenylethyl)amine

Current Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Stability Testing, Handling, and Analytical Troubleshooting Molecule ID: (1-Cyclopropylethyl)(1-phenylethyl)amine (Secondary Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Stability Testing, Handling, and Analytical Troubleshooting Molecule ID: (1-Cyclopropylethyl)(1-phenylethyl)amine (Secondary Amine / Chiral Intermediate)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with (1-Cyclopropylethyl)(1-phenylethyl)amine , a critical chiral building block often used in the synthesis of calcimimetics, ROR


 modulators, or as a resolving agent.

This molecule presents a unique "Stability Paradox":

  • The Cyclopropyl Group: Chemically robust against reduction but highly sensitive to acid-catalyzed ring opening .

  • The Secondary Amine: Nucleophilic and basic, prone to oxidation (N-oxide formation) and interaction with silanols in HPLC.

  • The Benzylic Position: Susceptible to radical autoxidation and potential racemization.

This guide moves beyond standard ICH templates to address the specific physicochemical behaviors of this molecule.

Module 1: Critical Handling & Storage (The "Do Not" List)

Before starting stability studies, ensure your baseline handling does not induce degradation.

ParameterRecommendationTechnical Rationale
Storage pH Keep Basic/Neutral (pH > 7) CRITICAL: Cyclopropane rings possess high ring strain (~27.5 kcal/mol). Strong acids protonate the ring or the adjacent carbon, triggering ring opening to form acyclic alkenes or alcohols (homoallylic rearrangement).
Atmosphere Argon/Nitrogen Overlay Secondary amines absorb CO

to form carbamates (reversible) and react with atmospheric oxygen to form N-oxides. The benzylic C-H bond is also prone to radical oxidation.
Solvents Avoid Chlorinated/Acidic Avoid CHCl

(often contains HCl traces) or unbuffered protic acids. Use amine-free solvents or those stabilized with basic additives (e.g., TEA) for storage.
Container Amber Glass / PTFE Protect from light to prevent photo-initiated radical abstraction at the benzylic position.

Module 2: Forced Degradation Troubleshooting

If you observe impurities during stress testing, use this diagnostic matrix to identify the root cause.

Scenario A: Acid Stress (The "Ring Opening" Risk)

Symptom: Appearance of new peaks at M+18 (hydration) or M+0 (isomerization) in LC-MS. Mechanism: Acid-catalyzed homoallylic rearrangement. Diagnostic:

  • Test: Treat sample with 0.1 N HCl at 60°C.

  • Observation: If the parent peak disappears rapidly and replaced by more polar peaks (alcohols) or less polar peaks (alkenes), the cyclopropyl ring has opened.

Scenario B: Oxidative Stress

Symptom: New peak at M+16 (N-Oxide) or M-14/M-2 (Dealkylation/Imine). Mechanism: Electrophilic attack on the nitrogen lone pair or radical abstraction at the benzylic carbon. Diagnostic:

  • Test: Treat with 3% H

    
    O
    
    
    
    .
  • Observation: Rapid formation of the N-oxide (M+16). Note: Transition metal impurities (Fe, Cu) in your buffer will accelerate this drastically via Fenton chemistry.

Scenario C: Stereochemical Instability

Symptom: Loss of diastereomeric excess (de) or enantiomeric excess (ee). Mechanism:

  • Benzylic Deprotonation: Strong bases (e.g., KHMDS, LiTMP) can deprotonate the benzylic position, leading to racemization.

  • Retro-Michael/Elimination: Rare, but possible under extreme thermal stress.

Module 3: Visualizing Degradation Pathways

Understanding the mechanism is the first step to mitigation. The following diagram maps the specific degradation routes for (1-Cyclopropylethyl)(1-phenylethyl)amine.

DegradationPathways Parent (1-Cyclopropylethyl) (1-phenylethyl)amine (Secondary Amine) Acid Acid Stress (H+ / Heat) Parent->Acid Oxidant Oxidative Stress (H2O2 / Air) Parent->Oxidant Light Photo/Radical Stress Parent->Light Carbocation Homoallylic Carbocation Acid->Carbocation Protonation of Ring RingOpenProd Ring-Opened Products (Alkenes / Alcohols) [M+18 or Isomers] Carbocation->RingOpenProd Nucleophilic Attack NOxide N-Oxide [M+16] Oxidant->NOxide N-oxidation Dealkyl Oxidative Dealkylation (Acetophenone + Amine) Oxidant->Dealkyl C-H Abstraction Racemate Benzylic Radical (Racemization) Light->Racemate H-Abstraction

Figure 1: Primary degradation pathways. Note the divergence between acid-mediated ring opening and oxidative N-modification.

Module 4: Analytical Method Troubleshooting

User Question: "My HPLC peaks are tailing significantly, and I see 'ghost' peaks. What is wrong?"

Expert Answer: This is a classic secondary amine issue. The basic nitrogen interacts with acidic silanol groups on the silica backbone of your column.

Troubleshooting Protocol:

  • Mobile Phase Modifier:

    • Standard: Ensure you are using 0.1% Diethylamine (DEA) or Triethylamine (TEA) in your mobile phase. This acts as a "sacrificial base," blocking silanol sites.

    • Alternative: For LC-MS, use Ammonium Formate (pH 8-9) or Ammonium Hydroxide . Do not use TFA (Trifluoroacetic acid) if you are studying acid stability, as it can degrade the cyclopropyl ring on-column during long runs or fraction collection.

  • Column Selection:

    • Achiral Purity: Use high-pH stable columns (e.g., C18 Hybrid particles) that allow running at pH > 9. This keeps the amine unprotonated (neutral), improving peak shape.

    • Chiral Separation:

      • Recommended: Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H ).

      • Condition: Normal Phase (Hexane/IPA + 0.1% DEA) usually provides superior resolution for this class of bis-chiral amines compared to Reverse Phase.

  • Sample Diluent:

    • Avoid dissolving the sample in 100% acidic solvents. Use the mobile phase or a neutral mixture (Acetonitrile/Water).

Module 5: Stability Testing Workflow (ICH Q1A Optimized)

Follow this logic flow to establish a robust stability profile.

StabilityWorkflow Start Start Stability Profiling Stress Forced Degradation (Stress Testing) Start->Stress AcidTest Acid Hydrolysis (0.1N HCl, 60°C) Stress->AcidTest OxidTest Oxidation (3% H2O2, RT) Stress->OxidTest PhotoTest Photostability (ICH Q1B) Stress->PhotoTest Check1 Check: Ring Opening? AcidTest->Check1 Check2 Check: N-Oxide? OxidTest->Check2 Action1 Limit Acidic Excipients Control Moisture Check1->Action1 Yes (Degradation > 5%) Final Define Storage Conditions & Re-test Period Check1->Final No Action2 Add Antioxidants (BHT/BHA) or N2 Purge Check2->Action2 Yes Check2->Final No Action1->Final Action2->Final

Figure 2: Decision tree for stability profiling and formulation mitigation.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Proceed with caution. While TFA improves peak shape for many peptides, it is a strong acid. For cyclopropyl amines, high concentrations of TFA combined with the heat of an ESI source or column oven can induce on-column degradation (ring opening), leading to false impurity peaks. Use Formic Acid (weaker) or, ideally, Ammonium Bicarbonate (basic pH) for MS work.

Q: I see two peaks in my chromatogram with the same mass. Is it degrading? A: Not necessarily. This molecule has two chiral centers. If you are using a non-chiral column (C18), you might be separating diastereomers (e.g., (S,S) vs (S,R)). Always verify the starting material's diastereomeric purity before assuming degradation.

Q: What is the major degradation product in solution? A: In protic acidic media, the major degradant is usually the homoallylic alcohol (formed via ring opening and water capture). In oxidative media, it is the N-oxide .

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Cyclopropyl Amine Stability : The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 2019.

  • Chiral HPLC Method Development : A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Cyclopropane Ring Opening : Acid-Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols. ResearchGate.

  • PubChem Compound Summary : (1-Cyclopropylethyl)(1-phenylethyl)amine. National Center for Biotechnology Information.

Optimization

addressing poor solubility of novel synthetic compounds

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Thorne Department: Lead Optimization & Formulation Support

Introduction: The "Solubility Cliff"

Welcome. If you are here, you are likely facing the single most common bottleneck in modern drug discovery: your compound is potent, selective, and synthesized, but it refuses to stay in solution.

In this guide, we move beyond generic advice like "add more DMSO." We will treat solubility as a physicochemical diagnosis. We will categorize your compound’s behavior into specific phenotypes—"Brick Dust" or "Grease Balls" —and apply the correct remediation strategy for each.

Phase 1: The "Crash Out" (DMSO Stock Issues)

Scenario: You add your 10 mM DMSO stock to an aqueous assay buffer, and the solution immediately turns cloudy or precipitates.

The Mechanism: The LogP Cliff

DMSO is a polar aprotic solvent that dissolves lipophilic compounds well. Water is a polar protic solvent. When you dilute DMSO into water, the solvent power drops exponentially. If your compound is highly lipophilic (High LogP), water acts as an anti-solvent, causing immediate precipitation.

Troubleshooting Protocol 1.0: Rescue the Assay
StepActionScientific Rationale
1 Check Final DMSO % Ensure final DMSO concentration is ≤ 1% (v/v). Many lipophilic compounds crash out if the organic co-solvent fraction is too low to support the solute.
2 The "Intermediate Dilution" Do not pipette 1 µL of 10 mM stock directly into 999 µL of buffer. High local concentration at the pipette tip triggers nucleation. Fix: Dilute 10 mM stock → 1 mM in 100% DMSO first. Then dilute the 1 mM stock into the buffer.
3 Sonicate & Warm Sonicate the stock for 5 mins at 37°C before use. This breaks up micro-aggregates that act as nucleation seeds.
4 Switch to Kinetic Mode If precipitation persists, your compound may have "Kinetic Solubility" limits. Run the experiment immediately after mixing; do not let it sit for >1 hour.

Phase 2: Diagnostic Classification (Brick Dust vs. Grease Ball)

To fix solubility, you must know why it is insoluble. We use the Bergström Classification to divide compounds into two categories.

Diagnostic Criteria
FeatureBrick Dust (Solid-State Limited)Grease Ball (Solvation Limited)
Melting Point (Tm) High (> 200°C)Low (< 200°C)
LogP (Lipophilicity) Low to Moderate (< 2)High (> 3-4)
Root Cause Strong crystal lattice energy. The molecules "like" each other more than the solvent.Hydrophobicity. The water network refuses to break to accommodate the non-polar molecule.
Visual Cue Hard, crystalline powder.Waxy, sticky, or oil-like solid.
Decision Logic Diagram

SolubilityDiagnosis Start Compound Insoluble in Aqueous Buffer CheckMP Check Melting Point (Tm) Start->CheckMP CheckLogP Check LogP (Lipophilicity) CheckMP->CheckLogP Tm > 200°C GreaseBall Diagnosis: GREASE BALL (Solvation Limited) CheckMP->GreaseBall Tm < 200°C BrickDust Diagnosis: BRICK DUST (Solid-State Limited) CheckLogP->BrickDust LogP < 2 CheckLogP->GreaseBall LogP > 3 Sol_Brick Strategy: 1. Disrupt Crystal Lattice 2. Salt Formation 3. Amorphous Solid Dispersion (ASD) BrickDust->Sol_Brick Sol_Grease Strategy: 1. Lipid Formulations (LBF) 2. Cyclodextrins 3. Surfactants/Micelles GreaseBall->Sol_Grease

Figure 1: Diagnostic decision tree based on Bergström et al. classification for selecting the correct formulation strategy.

Phase 3: Experimental Protocols (Kinetic vs. Thermodynamic)

FAQ: "Why is my solubility different in the screening assay vs. the formulation lab?" Answer: You are measuring two different physical states. Screening uses Kinetic solubility (amorphous precipitate). Formulation uses Thermodynamic solubility (crystalline equilibrium).

Protocol A: High-Throughput Kinetic Solubility (The "Screening" Method)

Use this for: Ranking hundreds of compounds early in discovery.

  • Preparation: Start with 10 mM DMSO stock.

  • Dosing: Spike DMSO stock into PBS (pH 7.4) to reach a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake for 2 to 4 hours at room temperature.

  • Separation: Filter using a MultiScreen Solubility Filter Plate (0.45 µm) or centrifuge at 3000g.

  • Analysis: Analyze filtrate via UV-Vis or LC-MS.

  • Self-Validation: If the filtrate concentration equals the theoretical max (200 µM), the compound is "Soluble." If lower, it has precipitated.

Protocol B: Thermodynamic Solubility (The "Gold Standard")

Use this for: Lead optimization and pre-clinical formulation.

  • Preparation: Start with solid powder (not DMSO stock).

  • Dosing: Add excess solid to the buffer (e.g., FaSSIF/FeSSIF or PBS) until solid is visibly present at the bottom of the vial.

  • Incubation: Shake for 24 to 48 hours to reach equilibrium.

  • pH Check: Measure pH at the end of the experiment. (Dissolved compounds can shift buffer pH, invalidating the result).

  • Analysis: Centrifuge/filter and analyze supernatant via HPLC.

  • Critical Step: Analyze the remaining solid pellet by XRPD (X-Ray Powder Diffraction).

    • Why? If the solid has converted to a hydrate or a different polymorph, your solubility data applies to that new form, not the original.

Phase 4: Advanced Formulation Strategies

When simple salts fail, we move to enabling formulations. The most powerful concept for "Brick Dust" molecules is the Spring and Parachute effect used in Amorphous Solid Dispersions (ASD).

The "Spring and Parachute" Mechanism
  • The Spring (Amorphous Form): We destroy the crystal lattice (high energy) to create an amorphous form. This dissolves rapidly, creating a supersaturated solution (high concentration).

  • The Parachute (Polymer): Without a stabilizer, the supersaturated drug will crash out (recrystallize). We add a polymer (e.g., HPMC-AS, PVPVA) that inhibits crystal growth, keeping the drug in solution long enough to be absorbed.

SpringParachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Form (High Energy 'Spring') Crystalline->Amorphous Energy Input (Spray Drying/HME) Supersaturation Supersaturated Solution (Peak Concentration) Amorphous->Supersaturation Dissolution Precipitation Rapid Precipitation (Failure) Supersaturation->Precipitation No Polymer Parachute Polymer 'Parachute' (Maintained Solubility) Supersaturation->Parachute With Polymer Absorption In Vivo Absorption (Bioavailability) Parachute->Absorption Extended Window

Figure 2: The Spring and Parachute effect in Amorphous Solid Dispersions (ASD).

Frequently Asked Questions (FAQs)

Q: My compound is a "Grease Ball" (LogP > 5). ASDs aren't working. What now? A: ASDs are for breaking crystal lattices. Grease balls don't have a lattice problem; they have a hydration problem. Switch to Lipid-Based Formulations (LBFs) . Use oils (Corn oil), surfactants (Tween 80), or co-solvents (PEG 400). Self-Emulsifying Drug Delivery Systems (SEDDS) are the standard here.

Q: Should I use FaSSIF or FeSSIF for solubility testing? A: Use FaSSIF (Fasted State Simulated Intestinal Fluid) first. It contains bile salts (taurocholate) and lecithin, which form micelles. This mimics the actual gut environment better than PBS. If your compound is highly lipophilic, it will dissolve much better in FaSSIF than in plain buffer due to micellar solubilization.

Q: I see a "hump" in my dissolution profile, then it drops. Why? A: You are witnessing the "Spring" breaking without a "Parachute." Your compound dissolved into a supersaturated state and then recrystallized during the assay. You need to screen for a better precipitation inhibitor (polymer).

References

  • Bergström, C. A., et al. (2007). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of (1-Cyclopropylethyl)(1-phenylethyl)amine via Single-Crystal X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely an academic detail. It is a critical determinant of pharmacological activity, efficacy, and safety. For chiral molecules such as (1-Cyclopropylethyl)(1-phenylethyl)amine, which possesses two stereocenters, the unambiguous assignment of its stereoisomeric form is a foundational requirement for regulatory approval and intellectual property protection.

This guide provides an in-depth, expert-led comparison of analytical techniques for stereochemical determination, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will delve into the causality behind the experimental choices in crystallography, present a self-validating protocol for the structural elucidation of our target molecule, and compare its definitive power against the inferential capabilities of other common analytical methods.

The Gold Standard: Why X-ray Crystallography is Definitive

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and relative stereochemistry, they fall short of providing direct, unambiguous proof of the absolute three-dimensional structure. X-ray crystallography overcomes this limitation by mapping the electron density of a molecule in its crystalline state, providing a high-resolution, three-dimensional model of the atomic arrangement.

The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (also known as anomalous scattering).[1][2][3][4] This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal.[1][3] This interaction induces a small phase shift in the scattered X-rays.[1][2] Consequently, the intensities of Friedel pairs—reflections from opposite sides of a crystal plane (h,k,l) and (-h,-k,-l)—are no longer identical, a violation of Friedel's Law.[2][5] By carefully measuring these intensity differences, known as Bijvoet differences, one can determine the absolute handedness of the molecule.[2][6]

For "light-atom" structures like (1-Cyclopropylethyl)(1-phenylethyl)amine, which primarily contain carbon, nitrogen, and hydrogen, the anomalous scattering effect is weak. However, with modern diffractometers and the use of appropriate X-ray sources (e.g., Copper Kα radiation), a highly redundant and accurate dataset can be collected, making a reliable assignment possible.[5][7][8]

Workflow for Definitive Structure Validation

The experimental process for validating the structure of (1-Cyclopropylethyl)(1-phenylethyl)amine is a sequential workflow designed to move from a bulk sample to an unequivocally assigned molecular structure. Each step is critical for a successful outcome.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation crystal_growth Step 1: Crystal Growth (Slow evaporation, vapor diffusion, etc.) crystal_selection Step 2: Crystal Selection (Visually clear, well-defined facets) crystal_growth->crystal_selection mounting Step 3: Crystal Mounting (Cryo-loop under nitrogen stream) crystal_selection->mounting data_collection Step 4: X-ray Diffraction Data Collection (High redundancy, appropriate wavelength, e.g., Cu Kα) mounting->data_collection structure_solution Step 5: Structure Solution (Solving the phase problem) data_collection->structure_solution refinement Step 6: Structural Refinement (Fitting model to data) structure_solution->refinement validation Step 7: Absolute Structure Validation (Analysis of Flack parameter) refinement->validation final_structure Final Validated Structure (CIF File, ORTEP Diagram) validation->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

1. Crystal Growth (The Art and Science):

  • Rationale: The entire experiment hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice. This is often the most challenging step.

  • Methodology:

    • Dissolve the purified (1-Cyclopropylethyl)(1-phenylethyl)amine sample in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, isopropanol, hexane/ethyl acetate).

    • Attempt crystallization via slow evaporation, where the solvent is allowed to evaporate over several days to weeks in a loosely capped vial.

    • Alternatively, use vapor diffusion. Place a concentrated solution of the amine in a small vial, and place this vial inside a larger, sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the amine solution reduces its solubility, promoting crystal growth.

    • If the free base fails to crystallize, formation of a salt (e.g., hydrochloride or tartrate) can often improve crystallinity.

2. Data Collection (Maximizing the Signal):

  • Rationale: To reliably determine the absolute configuration of a light-atom structure, it is crucial to collect high-quality, highly redundant data that maximizes the weak anomalous scattering signal.

  • Methodology:

    • Select a visually ideal crystal (clear, with sharp edges and no visible cracks) under a microscope.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce thermal motion.

    • Center the crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

    • Crucial Choice: Utilize a Copper (Cu) Kα radiation source (wavelength ≈ 1.54 Å).[7][8] The energy of Cu Kα radiation is closer to the absorption edges of oxygen and nitrogen than Molybdenum (Mo) Kα radiation, enhancing the anomalous signal from these atoms.

    • Collect a full sphere of diffraction data with high redundancy (measuring the same reflections multiple times) to improve data statistics and the precision of Bijvoet difference measurements.

3. Structure Solution, Refinement, and Validation:

  • Rationale: This phase involves converting the raw diffraction pattern into a refined atomic model and then rigorously validating the absolute configuration of that model.

  • Methodology:

    • Structure Solution: Process the raw data to obtain reflection intensities. Use direct methods or dual-space algorithms to solve the phase problem and generate an initial electron density map.

    • Structural Refinement: Build an atomic model into the electron density map. Refine the model using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

    • Absolute Structure Validation: The final and most critical step is the determination of the absolute configuration. This is primarily achieved by analyzing the Flack parameter .[9][10][11]

Interpreting the Flack Parameter: A Self-Validating System

The Flack parameter, x, is a refined value that indicates the relative proportion of the two possible enantiomeric structures in the crystal.[5][9] It is a powerful tool for validation.[10]

Flack_Parameter_Logic start Refined Flack Parameter (x) and its Standard Uncertainty (u) decision Evaluate x and u start->decision correct Conclusion: Model has the CORRECT absolute configuration. decision->correct x ≈ 0 and u is small (e.g., < 0.04) invert Conclusion: INVERT the model. The inverted structure is correct. decision->invert x ≈ 1 and u is small (e.g., < 0.04) racemic Conclusion: Crystal is likely a RACEMIC TWIN or has low anomalous signal. Ambiguous. decision->racemic x ≈ 0.5 or u is large

Caption: Decision logic for absolute structure based on the Flack parameter.

  • If x ≈ 0 with a small standard uncertainty (s.u. < 0.04): This is a strong indication that the refined model represents the correct absolute configuration.[9][12][13]

  • If x ≈ 1 with a small s.u.: This indicates that the inverted structure is the correct one. The atomic coordinates of all atoms (x, y, z) should be inverted to (-x, -y, -z) to represent the true molecule.[5][12]

  • If x ≈ 0.5: This suggests the crystal may be a racemic twin (containing equal amounts of both enantiomers) or that the anomalous signal is too weak for a reliable determination.[9]

For more robust analysis, especially in ambiguous cases, newer methods based on Bayesian statistics, which result in the Hooft parameter, can provide a more reliable probability estimate for the correct assignment.[7][8][14][15]

Comparative Analysis: The Unambiguous vs. The Inferential

To fully appreciate the authoritative power of X-ray crystallography, it is essential to compare it with other common analytical techniques used in stereochemical analysis.

Technique Definitive Power Information Provided Sample Requirements Key Limitations
X-ray Crystallography Absolute & Unambiguous 3D atomic structure, bond lengths/angles, absolute configuration.[5][16]Single, high-quality crystal (0.1-0.3 mm).Crystal growth can be a significant bottleneck; provides a static picture in the solid state.[17][18]
NMR Spectroscopy Inferential (Relative) Connectivity, relative stereochemistry (via NOE, J-coupling), dynamic information in solution.[18][19]~1-10 mg of pure, soluble sample.Does not directly determine absolute configuration; requires chiral derivatizing or solvating agents for indirect analysis.[6][17]
Chiral HPLC Separatory Separates enantiomers, determines enantiomeric excess (ee) and purity.Small amount of soluble sample.Cannot determine which peak corresponds to which enantiomer without a known, certified reference standard.
Circular Dichroism (CD) Inferential (Correlative) Information about the overall chirality and secondary structure of molecules in solution.[18]Dilute solution of pure sample.Absolute configuration assignment often requires complex quantum mechanical calculations and is not always definitive.[20][21]

As the table illustrates, while other methods provide crucial pieces of the puzzle, only X-ray crystallography delivers the complete, high-resolution picture of the molecule's absolute structure, making it the ultimate arbiter in structural validation.[17]

Conclusion

For a chiral pharmaceutical intermediate like (1-Cyclopropylethyl)(1-phenylethyl)amine, where stereochemical integrity is paramount, relying on inferential data is a significant risk. Single-crystal X-ray crystallography provides the only direct and unambiguous method for determining its absolute configuration. The successful application of the described protocol—from meticulous crystal growth to the rigorous interpretation of the Flack parameter—yields a definitive, self-validated structural model. This level of certainty is indispensable for researchers, scientists, and drug development professionals to ensure stereochemical purity, support patent claims, and meet the stringent requirements of regulatory bodies.

References

  • Flack H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Glazer, A. M., & Stadnicka, K. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • University of Cambridge. (n.d.). The anomalous dispersion. Department of Chemistry. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

  • Ramaseshan, S. (1964). The anomalous dispersion of X-rays in crystallography. International Union of Crystallography. [Link]

  • Wikipedia. (2023). Anomalous X-ray scattering. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Acta Crystallographica Section A: Foundations of Crystallography, 64(S1), C96. [Link]

  • Goldschmidt, D. (2010). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 627, 237–251. [Link]

  • Chemical Crystallography, University of Glasgow. (2020). Howard Flack and the Flack Parameter. [Link]

  • OlexSys Ltd. (n.d.). Glossary. Olex2. [Link]

  • Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly reviews of biophysics, 47(1), 49–93. [Link]

  • Cowtan, K. (2008). The Bayesian approach to absolute structure determination. Acta Crystallographica Section A: Foundations of Crystallography, 64(S1), C96. [Link]

  • Herzenberg, A., & Lau, H. S. M. (1967). Anomalous Scatterers in X-ray Diffraction and the Use of Several Wavelengths. Acta Crystallographica, 22(2), 24-28. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(Pt 1), 96–103. [Link]

  • Suemune, H. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 682-691. [Link]

  • ResearchGate. (n.d.). The Bayesian approach to absolute structure determination. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-700. [Link]

  • Lodish, H., Berk, A., Zipursky, S. L., et al. (2000). Molecular Cell Biology. 4th edition. W. H. Freeman. Section 3.5, Determining the Three-Dimensional Structure of a Protein. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55, 689-691. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-700. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Pannonia. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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